4-(Dibenzylamino)butanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(dibenzylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18(21)12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOFVFYZREVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCC(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562390 | |
| Record name | 4-(Dibenzylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106518-44-9 | |
| Record name | 4-(Dibenzylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-(Dibenzylamino)butanoic acid (CAS 106518-44-9)
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no detailed experimental studies, pharmacological data, or documented signaling pathways for 4-(Dibenzylamino)butanoic acid (CAS 106518-44-9) are publicly available. The information presented herein is aggregated from chemical supplier specifications and provides basic physicochemical properties. This document does not contain the in-depth experimental data, protocols, or biological pathway visualizations originally requested due to the absence of such information in published research.
Chemical Identity and Properties
This compound is a derivative of gamma-aminobutyric acid (GABA) where the primary amine is protected by two benzyl groups. This modification significantly alters its polarity and potential biological activity compared to the parent neurotransmitter.
Physicochemical Data
The following table summarizes the available quantitative data for this compound, primarily sourced from chemical suppliers.
| Property | Value | Source |
| CAS Number | 106518-44-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₈H₂₁NO₂ | Chemical Supplier Catalogs |
| Molecular Weight | 283.36 g/mol | Chemical Supplier Catalogs |
| Purity | Typically ≥95% | Chemical Supplier Catalogs |
| Appearance | Not specified (likely a solid) | Inferred from storage recommendations |
| Storage Conditions | Sealed in a dry environment at 2-8°C | Chemical Supplier Catalogs |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | Computed Property |
| logP (Octanol-Water Partition Coefficient) | 3.55 | Computed Property |
| Hydrogen Bond Donors | 1 | Computed Property |
| Hydrogen Bond Acceptors | 2 | Computed Property |
| Rotatable Bonds | 8 | Computed Property |
Synthesis and Manufacturing
While specific, detailed experimental protocols for the synthesis of this compound are not available in peer-reviewed literature, theoretical synthetic routes can be inferred. One plausible approach involves the N-alkylation of 4-aminobutanoic acid (GABA) or its esters with benzyl halide in the presence of a base.
Logical Workflow for a Potential Synthesis
The following diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of this compound.
Caption: A potential synthetic workflow for this compound.
Biological and Pharmacological Context
As a derivative of GABA, this compound belongs to a class of compounds that are structurally related to the primary inhibitory neurotransmitter in the central nervous system. GABA analogues are a significant area of research in drug development, particularly for neurological disorders.
The GABAergic System: A Theoretical Framework
The GABAergic system is a critical target for therapeutics. The diagram below provides a simplified overview of GABAergic signaling, which would be the theoretical context for studying any novel GABA analogue. Note: The interaction of this compound with this pathway has not been experimentally determined.
Caption: Simplified overview of a GABAergic synapse.
Conclusion and Future Directions
This compound is a commercially available chemical with well-defined basic properties. However, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and potential applications. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research would be required to:
-
Develop and publish a detailed, optimized synthesis protocol.
-
Characterize the compound using standard analytical techniques (NMR, IR, Mass Spectrometry).
-
Conduct in vitro assays to determine its binding affinity for GABA receptors and transporters.
-
Perform in vivo studies to assess its pharmacological effects, pharmacokinetics, and safety profile.
Without such fundamental research, any discussion of its utility or mechanism of action remains purely speculative.
4-(Dibenzylamino)butyric Acid: A Technical Overview of a Sparsely Characterized Compound
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the known physical and chemical properties of 4-(dibenzylamino)butyric acid. It is important to note that publicly available experimental data on this compound is scarce. Much of the information is based on calculations and data from structurally related compounds. This document aims to consolidate the available information and highlight areas where further experimental characterization is needed.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 4-(Dibenzylamino)butyric Acid
| Property | Value | Source/Method |
| IUPAC Name | 4-(dibenzylamino)butanoic acid | - |
| CAS Number | 106518-44-9 | [1][2] |
| Chemical Formula | C₁₈H₂₁NO₂ | [1] |
| Molecular Weight | 283.36 g/mol | [1] |
| Calculated logP | 3.5536 | Computational Prediction[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Note: The LogP value, a measure of lipophilicity, is a calculated prediction and has not been experimentally verified. The absence of experimental data for melting point, boiling point, solubility, and pKa indicates that this compound has not been extensively characterized. For context, the pKa of the parent compound, butyric acid, is approximately 4.82. The presence of the dibenzylamino group would be expected to influence the acidity of the carboxylic acid and introduce a basic character to the molecule.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 4-(dibenzylamino)butyric acid are not described in the surveyed scientific literature. However, general synthetic strategies for N-substituted aminobutyric acids can be proposed.
A plausible synthetic route could involve the N-alkylation of a 4-aminobutyric acid ester with benzyl halide, followed by hydrolysis of the ester to yield the final product. The generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for N-substituted aminobutyric acids.
Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. Analytical characterization would typically be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity or the signaling pathways affected by 4-(dibenzylamino)butyric acid. The parent molecule, butyric acid, is a short-chain fatty acid with well-documented biological roles, including acting as a histone deacetylase (HDAC) inhibitor and serving as an energy source for colonocytes. Derivatives of butyric acid have been investigated for their therapeutic potential in various diseases.
Given the structural similarity to other pharmacologically active aminobutyric acid derivatives, it is plausible that 4-(dibenzylamino)butyric acid could be investigated for a range of biological activities. The dibenzylamino group would significantly increase the lipophilicity of the molecule compared to butyric acid, which would affect its pharmacokinetic and pharmacodynamic properties.
The diagram below illustrates a hypothetical workflow for the initial biological screening of a novel compound like 4-(dibenzylamino)butyric acid.
Caption: Hypothetical workflow for biological screening.
Conclusion
4-(Dibenzylamino)butyric acid is a compound for which there is a significant lack of published experimental data. While its basic chemical identity is established, its physical properties, synthetic details, and biological functions remain largely unexplored in the public domain. This guide serves as a summary of the currently available information and a call for further research to fully characterize this molecule. Researchers in the fields of medicinal chemistry and drug discovery may find this compound to be of interest for further investigation, given the known biological activities of related butyric acid derivatives.
References
An In-depth Technical Guide to 4-(Dibenzylamino)butanoic Acid
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 4-(Dibenzylamino)butanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Molecular Structure and Physicochemical Properties
This compound is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The structure consists of a butanoic acid backbone with a dibenzylamino group attached to the terminal carbon. This substitution significantly increases the lipophilicity compared to GABA, which may influence its ability to cross the blood-brain barrier.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₂ | [2] |
| Molecular Weight | 283.36 g/mol | [2] |
| CAS Number | 106518-44-9 | [2] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [2] |
| LogP (calculated) | 3.5536 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 8 | [2] |
| SMILES | C1=CC=C(C=C1)CN(CCCC(=O)O)CC2=CC=CC=C2 | [2] |
Synthesis of this compound
Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a two-step synthesis starting from ethyl 4-bromobutanoate and dibenzylamine.
Step 1: Synthesis of Ethyl 4-(dibenzylamino)butanoate
-
To a solution of ethyl 4-bromobutanoate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add dibenzylamine (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours or heat to 50-60 °C to increase the reaction rate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ethyl 4-(dibenzylamino)butanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrolysis of Ethyl 4-(dibenzylamino)butanoate to this compound
-
Dissolve the purified ethyl 4-(dibenzylamino)butanoate (1.0 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equivalents).
-
Stir the mixture at room temperature or gently heat to reflux until the ester is completely hydrolyzed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether or hexane to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl). The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Predicted Spectroscopic Data
No experimental spectroscopic data for this compound has been found in the public domain. However, the expected spectral characteristics can be predicted based on the known spectra of butanoic acid and the influence of the dibenzylamino and phenyl functional groups.[3][4][5][6]
Table 2: Predicted Spectroscopic Characteristics of this compound
| Spectroscopy | Predicted Peaks and Patterns |
| ¹H NMR | - ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). - ~7.2-7.4 ppm (multiplet, 10H): Aromatic protons of the two benzyl groups. - ~3.6 ppm (singlet, 4H): Methylene protons of the benzyl groups (-CH₂-Ph). - ~2.4-2.6 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-). - ~2.3 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH). - ~1.8-2.0 ppm (quintet, 2H): Methylene protons in the middle of the butyl chain (-CH₂-CH₂-CH₂-). |
| ¹³C NMR | - ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH). - ~135-140 ppm: Quaternary aromatic carbons of the benzyl groups. - ~128-130 ppm: Aromatic CH carbons of the benzyl groups. - ~55-60 ppm: Methylene carbons of the benzyl groups (-CH₂-Ph). - ~50-55 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-). - ~30-35 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH). - ~20-25 ppm: Methylene carbon in the middle of the butyl chain (-CH₂-CH₂-CH₂-). |
| IR (Infrared) | - ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. - ~2900-3000 cm⁻¹: C-H stretches of the alkyl and aromatic groups. - ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. - ~1450-1600 cm⁻¹: C=C stretches of the aromatic rings. - ~1150-1250 cm⁻¹: C-N stretch. |
| Mass Spec (EI) | - M⁺ at m/z = 283. - Loss of COOH (m/z = 238). - Loss of a benzyl group (m/z = 192). - Tropylium ion (m/z = 91) as a prominent peak. |
Potential Biological Activity and Signaling Pathways
As a GABA analogue, this compound is expected to interact with the GABAergic system. GABA analogues can exert their effects through various mechanisms, including:
-
Inhibition of GABA reuptake: Blocking the GABA transporters (GATs) to increase the concentration of GABA in the synaptic cleft.
-
Modulation of GABA receptors: Acting as agonists or antagonists at GABA-A or GABA-B receptors.
-
Inhibition of GABA transaminase (GABA-T): Preventing the degradation of GABA.
The large, lipophilic dibenzyl groups on the nitrogen atom may confer a unique pharmacological profile, potentially favoring interactions with GABA transporters or specific subtypes of GABA receptors.
Proposed Experimental Workflow for Biological Evaluation
To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential screening cascade.
References
- 1. EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Synthesis of 4-(Dibenzylamino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of plausible synthesis pathways for 4-(Dibenzylamino)butanoic acid. Due to the limited availability of direct published methods for this specific molecule, this document outlines a scientifically grounded, proposed synthetic route based on established organic chemistry principles and analogous reactions found in the literature. The guide includes detailed experimental protocols, tabulated data for the proposed reactions, and visualizations of the chemical synthesis and experimental workflow.
Introduction
This compound is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The introduction of two benzyl groups on the nitrogen atom significantly increases the lipophilicity of the molecule, which may alter its pharmacokinetic and pharmacodynamic properties. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural relationship to GABA suggests potential applications in neuroscience research and drug development as a modulator of GABAergic systems or as a scaffold for the synthesis of more complex neurologically active compounds.
Proposed Synthesis Pathway
A logical and efficient two-step synthesis of this compound is proposed, starting from the readily available ethyl 4-aminobutanoate hydrochloride. The pathway involves an initial N,N-dibenzylation of the primary amine, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following table summarizes the proposed quantitative data for the synthesis of this compound, based on typical yields and reaction conditions for analogous chemical transformations.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Ethyl 4-aminobutanoate HCl | Benzyl bromide, K₂CO₃ | Acetonitrile | 82 (Reflux) | 24 | Ethyl 4-(dibenzylamino)butanoate | 85-95 |
| 2 | Ethyl 4-(dibenzylamino)butanoate | LiOH, H₂O | THF/H₂O | 25 (RT) | 12 | This compound | 90-98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(dibenzylamino)butanoate
Principle: This step involves the N,N-dibenzylation of the primary amine of ethyl 4-aminobutanoate using benzyl bromide as the alkylating agent and potassium carbonate as a base to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.
Materials:
-
Ethyl 4-aminobutanoate hydrochloride
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminobutanoate hydrochloride (1 equivalent), anhydrous potassium carbonate (3 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (2.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(dibenzylamino)butanoate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a common and effective method for this transformation.
Materials:
-
Ethyl 4-(dibenzylamino)butanoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 4-(dibenzylamino)butanoate (1 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask with a magnetic stir bar.
-
Add lithium hydroxide monohydrate (2-3 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl. A white precipitate may form.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
The product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) for further purification.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Detailed flowchart of the proposed synthesis pathway.
Experimental Workflow Diagram
Caption: Logical workflow for synthesis, purification, and analysis.
Signaling Pathways and Biological Context
As of the date of this document, there is a lack of specific published research detailing the signaling pathways or precise mechanism of action for this compound. Given its structure as a derivative of GABA, it is plausible that it could interact with the GABAergic system. Potential, yet unconfirmed, mechanisms could include:
-
GABA Receptor Modulation: It might act as an agonist, antagonist, or allosteric modulator at GABA-A or GABA-B receptors. The bulky dibenzyl groups could confer selectivity for specific receptor subtypes.
-
GABA Transporter Inhibition: It could potentially inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs).
-
GABA-T Inhibition: It might interfere with the metabolism of GABA by inhibiting the enzyme GABA transaminase (GABA-T).
Further research, including binding assays, electrophysiological studies, and in vivo behavioral models, would be necessary to elucidate the specific biological activities and signaling pathways of this compound.
Disclaimer: The synthesis protocols and quantitative data presented in this guide are proposed based on established chemical principles and are intended for informational purposes for qualified researchers. Actual experimental results may vary and optimization may be required. All laboratory work should be conducted with appropriate safety precautions.
The Enigmatic Origins of 4-(Dibenzylamino)butanoic Acid: A Literature Review
Despite its availability as a chemical reagent, a thorough review of scientific literature reveals a notable absence of a seminal paper detailing the original discovery, synthesis, and initial biological evaluation of 4-(Dibenzylamino)butanoic acid. This in-depth technical guide consolidates the currently available information, highlighting the significant gaps in the public record regarding this compound's foundational research.
Introduction
This compound, a derivative of gamma-aminobutyric acid (GABA), presents a curious case in the landscape of chemical research. While readily available from commercial suppliers and possessing a defined chemical structure (Figure 1), the foundational scientific literature that typically accompanies the discovery of a novel compound is conspicuously absent. This review aims to provide a comprehensive overview of the existing, albeit limited, information on this compound and its related analogs, while underscoring the significant lack of data concerning its discovery, primary synthesis, and pharmacological profile.
Figure 1: Chemical Structure of this compound
4-(Dibenzylamino)butyric Acid: A Review of Potential Biological Activity
Disclaimer: Scientific literature explicitly detailing the biological activity, experimental protocols, and signaling pathways of 4-(dibenzylamino)butyric acid is exceptionally limited. This document, therefore, provides a theoretical framework based on the analysis of its structural components: the γ-aminobutyric acid (GABA) core and the N,N-dibenzyl group. The potential activities described herein are extrapolations from related compounds and require empirical validation.
Introduction
4-(Dibenzylamino)butyric acid is a derivative of 4-aminobutanoic acid, commonly known as γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] The structure features a butyric acid backbone with a dibenzylamino group substituting the primary amine of GABA. This substitution significantly increases the molecule's lipophilicity and steric bulk compared to GABA itself, which is a highly polar molecule with limited ability to cross the blood-brain barrier.[3][4] These structural modifications suggest that 4-(dibenzylamino)butyric acid is unlikely to interact with GABA receptors in the same manner as GABA or its close analogs. Its potential biological activities may arise from novel interactions with other cellular targets.
This guide explores the hypothetical biological activities of 4-(dibenzylamino)butyric acid by examining the pharmacology of GABA analogs and compounds containing N-benzyl or related N-substituted moieties.
Theoretical Biological Profile Based on Structural Analogs
The biological activity of 4-(dibenzylamino)butyric acid can be hypothesized by considering its two main structural features.
2.1. The GABA Backbone:
GABA and its analogs are a cornerstone of neuroscience research and pharmacotherapy, primarily used for their anticonvulsant, anxiolytic, and analgesic properties.[1][2] They typically exert their effects by:
-
Directly agonizing GABA receptors (GABAA and GABAB): This is characteristic of drugs like baclofen (a GABAB agonist).[1]
-
Inhibiting GABA reuptake or metabolism: This increases the concentration of GABA in the synaptic cleft.
-
Modulating voltage-gated calcium channels: This is the mechanism of action for gabapentin and pregabalin, which bind to the α2δ-1 subunit of these channels.[1][2]
Given the large dibenzyl substitution on the nitrogen atom, it is sterically unlikely that 4-(dibenzylamino)butyric acid would fit into the binding pockets of classical GABA receptors or transporters.
2.2. The N,N-Dibenzyl Group:
The dibenzylamino moiety is a bulky, lipophilic group that can significantly alter the pharmacological profile of a molecule. N-substitution on amino acids and their derivatives has been explored in various therapeutic areas:
-
Anticonvulsant Activity: Studies on N-substituted amino acid N'-benzylamides have shown moderate to excellent activity in seizure models, suggesting that the N-terminal substitution pattern can be compatible with anticonvulsant effects.[5]
-
Peptide and Drug Delivery: N-methylation and N-benzylation are strategies used to improve the metabolic stability and membrane permeability of peptides and other drug candidates.[6]
-
Receptor Antagonism/Modulation: The N-benzyl group has been incorporated into various ligands to modulate their affinity and efficacy at different receptors. For instance, N-benzyl substitution on dynorphin A analogs can alter their opioid receptor activity.[7]
Postulated Mechanisms of Action and Signaling Pathways
Based on the analysis of its structural components, several hypothetical mechanisms of action for 4-(dibenzylamino)butyric acid can be proposed.
3.1. Ion Channel Modulation:
The high lipophilicity conferred by the dibenzyl groups might allow the compound to partition into cell membranes and allosterically modulate the function of various ion channels, including voltage-gated sodium, potassium, or calcium channels. This is a common mechanism for many central nervous system active drugs.
dot
Caption: Hypothetical ion channel modulation pathway.
3.2. Interaction with Intracellular Signaling Cascades:
The compound could potentially cross the cell membrane and interact with intracellular proteins, such as kinases, phosphatases, or transcription factors, thereby modulating various signaling pathways.
3.3. Carrier-Mediated Transport:
While unlikely to be a substrate for classical GABA transporters, the amino acid backbone could potentially allow for transport into cells via other amino acid transporters. Once inside the cell, it could exert off-target effects.
Proposed Experimental Workflow for Biological Characterization
To empirically determine the biological activity of 4-(dibenzylamino)butyric acid, a systematic experimental approach would be required.
dot
Caption: Proposed experimental workflow for characterization.
4.1. In Vitro Screening:
-
Objective: To identify primary molecular targets.
-
Methods:
-
Receptor Binding Assays: A broad panel of receptor binding assays (e.g., for GABA, glutamate, opioid, and other CNS receptors) should be performed to identify any direct interactions.
-
Ion Channel Electrophysiology: Use patch-clamp electrophysiology to assess the effects of the compound on a variety of voltage-gated and ligand-gated ion channels.
-
Enzyme Inhibition Assays: Screen for inhibitory activity against enzymes involved in neurotransmitter metabolism, such as GABA transaminase (GABA-T).
-
4.2. Cell-Based Assays:
-
Objective: To determine the effect of the compound on cellular function.
-
Methods:
-
Neuronal Culture Assays: Utilize primary neuronal cultures or differentiated neuronal cell lines to measure changes in neuronal firing, calcium signaling, and neurotransmitter release.
-
Cytotoxicity Assays: Assess the potential toxicity of the compound in various cell lines.
-
4.3. In Vivo Studies:
-
Objective: To evaluate the physiological and behavioral effects in a whole organism.
-
Methods:
-
Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including its ability to cross the blood-brain barrier.
-
Behavioral Models: Test the compound in animal models of epilepsy, anxiety, pain, and other neurological disorders to identify potential therapeutic effects.[4]
-
Quantitative Data from Related Compounds
While no quantitative data exists for 4-(dibenzylamino)butyric acid, the following table presents data for related GABA analogs to provide context for the range of activities seen in this class of compounds.
| Compound | Target | Activity | Value | Reference |
| Baclofen | GABAB Receptor | Agonist (EC50) | ~1 µM | [1] |
| Gabapentin | α2δ-1 subunit of VGCCs | Binding Affinity (Kd) | ~140 nM | [2] |
| Pregabalin | α2δ-1 subunit of VGCCs | Binding Affinity (Kd) | ~80 nM | [1] |
| Phenibut | GABAB Receptor | Agonist (EC50) | ~57 µM | [1] |
Conclusion
4-(Dibenzylamino)butyric acid represents an unexplored area of medicinal chemistry. Based on its structure, it is unlikely to function as a classical GABAergic agent. Its bulky, lipophilic nature suggests potential interactions with novel targets, possibly through the allosteric modulation of ion channels or other membrane-associated proteins. A systematic investigation, beginning with broad in vitro screening and progressing to cell-based and in vivo models, is necessary to elucidate its true biological activity and therapeutic potential. The lack of existing data underscores the need for foundational research to characterize this and similar N-substituted amino acid derivatives.
References
- 1. GABA analogue - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of C-terminal Modifications on the Opioid Activity of [N-BenzylTyr1]Dynorphin A-(1-11) Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential of 4-(Dibenzylamino)butanoic Acid as a Gamma-Aminobutyric Acid (GABA) Analogue
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide explores the classification of 4-(Dibenzylamino)butanoic acid as a potential gamma-aminobutyric acid (GABA) analogue. Currently, there is no direct evidence in scientific literature to categorize this compound as a recognized GABA analogue. This document provides a detailed analysis of the structural characteristics of this compound in comparison to established GABA analogues, discusses the structure-activity relationships crucial for GABA receptor interaction, and outlines the standard experimental protocols required to determine its pharmacological profile. The aim is to offer a comprehensive resource for researchers interested in the evaluation of novel GABAergic compounds.
Introduction to GABA and its Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Its analogues are compounds structurally similar to GABA that are utilized as therapeutic agents, particularly as anticonvulsants, anxiolytics, and sedatives.[2][3] These drugs often function by interacting with GABA receptors, transport proteins, or metabolic enzymes.[4][5]
Structural Analysis of this compound
This compound is a derivative of 4-aminobutanoic acid (GABA) where the primary amine is substituted with two benzyl groups.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 106518-44-9[6]
-
Molecular Formula: C₁₈H₂₁NO₂[6]
-
Molecular Weight: 283.36 g/mol [6]
The key structural feature of this molecule is the bulky N-dibenzyl substitution on the GABA backbone. This significant steric hindrance at the nitrogen atom is a critical factor in considering its potential interaction with GABA receptors.
Structure-Activity Relationship of GABA Analogues and Receptors
The interaction of GABA analogues with their targets is highly dependent on their three-dimensional structure. For optimal recognition at GABA-A receptors, a GABA moiety with a positive charge is generally considered necessary.[7] The conformation of the molecule is also critical; active GABAergic compounds often favor a fully extended conformation.[8]
The introduction of bulky substituents on the GABA backbone can significantly alter the pharmacological activity. While some substitutions can lead to potent and selective compounds, large groups on the amino nitrogen, such as the dibenzyl group in this compound, are likely to impede or prevent binding to the orthosteric site of GABA receptors due to steric hindrance.
Quantitative Data on GABA Analogues
While no specific pharmacological data for this compound is publicly available, the following table presents data for well-characterized GABA analogues to provide a comparative context for the types of measurements required to classify a novel compound.
| Compound | Receptor Target | Binding Affinity (Ki) | Potency (EC50/IC50) | Efficacy |
| GABA | GABA-A | 15.4 µM (KH) | 5.38 x 10^6 M⁻¹s⁻¹ (kon) | Full Agonist |
| Muscimol | GABA-A | 10.9 µM (KH) | 4.74 x 10^6 M⁻¹s⁻¹ (kon) | Full Agonist |
| Baclofen | GABA-B | ~1 µM | ~1 µM | Full Agonist |
| Gabapentin | α2δ subunit of VGCCs | >100 µM (for GABA receptors) | ~40-100 µM | Indirect GABAergic effect |
| Pregabalin | α2δ subunit of VGCCs | >100 µM (for GABA receptors) | ~2-4 µM | Indirect GABAergic effect |
Data compiled from multiple sources for illustrative purposes.[4][9]
Experimental Protocols for Characterizing GABA Analogues
To determine if this compound or any novel compound acts as a GABA analogue, a series of in vitro and in vivo experiments are necessary.
Receptor Binding Assays
These assays determine the affinity of a compound for GABA receptors.
-
Objective: To measure the binding affinity (Ki) of the test compound to GABA-A and GABA-B receptors.
-
Methodology:
-
Prepare synaptic membrane fractions from rodent brain tissue.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]GABA, [³H]muscimol for GABA-A, or [³H]baclofen for GABA-B) and varying concentrations of the test compound.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.[10]
-
Electrophysiological Studies
These studies assess the functional activity of the compound at GABA receptors.
-
Objective: To determine if the compound is an agonist, antagonist, or allosteric modulator of GABA receptors.
-
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABA-A).
-
After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two electrodes.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA to elicit a baseline current response.
-
Apply the test compound alone to check for agonist activity.
-
Co-apply the test compound with GABA to assess for modulatory or antagonist effects.
-
Measure the changes in current to determine the compound's efficacy and potency (EC50 or IC50).[11]
-
In Vivo Behavioral Assays
These assays evaluate the physiological effects of the compound in living animals.
-
Objective: To assess the potential anxiolytic, sedative, or anticonvulsant effects of the compound.
-
Methodology (Elevated Plus Maze for Anxiolytic Activity):
-
Administer the test compound to rodents at various doses.
-
Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.
-
Record the time spent in and the number of entries into the open and closed arms over a set period.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Visualizing Key Processes
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABA-A receptor.
Experimental Workflow for GABA Analogue Characterization
Caption: Workflow for the characterization of a potential GABA analogue.
Structural Comparison of GABA and this compound
Caption: Key structural differences between GABA and its dibenzyl derivative.
Conclusion
Based on the principles of structure-activity relationships for GABAergic compounds, the large N-dibenzyl substitution on this compound makes it an unlikely candidate for a direct-acting GABA receptor agonist or antagonist at the orthosteric site. The steric bulk of the dibenzyl groups would likely prevent the molecule from fitting into the GABA binding pocket.
However, this does not entirely rule out other potential GABAergic activities, such as allosteric modulation, effects on GABA transporters, or interaction with GABA metabolic enzymes. To definitively classify this compound, the comprehensive experimental protocols outlined in this guide must be performed. Until such data is available, this compound should be considered a structurally related but uncharacterized compound with respect to the GABA system.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 4-(Dibenzylamino)butanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dibenzylamino)butanoic acid is a synthetic compound with a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This structural analogy posits a compelling hypothesis: that this compound may exert its biological effects by modulating the GABAergic system. However, a comprehensive understanding of its specific molecular targets and functional consequences remains elusive.
This technical guide provides a detailed, multi-phase experimental roadmap for the in-depth investigation of the mechanism of action of this compound. The proposed workflow encompasses initial screening for receptor and transporter interactions, functional characterization of its effects on neuronal activity, and in vivo validation of its neuropharmacological profile. The methodologies described herein are based on established protocols for the characterization of GABAergic compounds, offering a robust framework for elucidating the therapeutic potential of this molecule.
Phase 1: Initial Screening - Delineating Interaction with GABAergic Molecular Targets
The primary objective of this phase is to ascertain whether this compound directly interacts with the principal components of the GABAergic system: the GABA-A and GABA-B receptors, and the GABA transporters (GATs). This will be achieved through competitive radioligand binding and uptake assays.
Experimental Protocol 1: GABA-A Receptor Binding Assay
This assay will determine the affinity of this compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Rat brain cortices
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]muscimol or [³H]flunitrazepam
-
Non-specific binding control: High concentration of unlabeled GABA (e.g., 1 mM)
-
This compound stock solution
-
Scintillation cocktail and counter
-
-
Methodology:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in binding buffer and repeat the centrifugation step three times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Reaction: In a 96-well plate, combine the prepared membranes (50-100 µg of protein), the radioligand (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of this compound (e.g., from 1 nM to 1 mM). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess unlabeled GABA).
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol 2: GABA-B Receptor Binding Assay
This assay will assess the affinity of the test compound for the GABA-B receptor.
-
Materials:
-
Similar to the GABA-A binding assay, with the following exceptions:
-
Radioligand: [³H]GABA (in the presence of a GABA-A receptor antagonist like bicuculline to block binding to GABA-A sites) or [³H]baclofen.
-
Binding buffer supplemented with a calcium chelator (e.g., EGTA) to inhibit Ca²⁺-dependent binding of [³H]GABA to non-GABA-B sites.
-
-
Methodology: The protocol is analogous to the GABA-A receptor binding assay, with the substitution of the appropriate radioligand and buffer conditions.
Experimental Protocol 3: GABA Transporter (GAT) Uptake Assay
This assay will determine if this compound can inhibit the reuptake of GABA by GABA transporters.
-
Materials:
-
Rat brain synaptosomes or a cell line expressing a specific GAT isoform (e.g., GAT-1).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Radiolabeled substrate: [³H]GABA.
-
Known GAT inhibitor as a positive control (e.g., tiagabine for GAT-1).
-
This compound stock solution.
-
-
Methodology:
-
Preparation: Pre-incubate synaptosomes or cells in uptake buffer.
-
Inhibition: Add varying concentrations of this compound or a known inhibitor.
-
Uptake Initiation: Add [³H]GABA to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of [³H]GABA uptake.
-
Data Presentation: Summary of Initial Screening
| Target | Assay Type | Radioligand/Substrate | Expected Metric | Result for this compound |
| GABA-A Receptor | Radioligand Binding | [³H]muscimol | IC50 / Ki | To be determined |
| GABA-B Receptor | Radioligand Binding | [³H]baclofen | IC50 / Ki | To be determined |
| GAT-1 | [³H]GABA Uptake | [³H]GABA | IC50 | To be determined |
Visualization: Initial Screening Workflow
Caption: Workflow for the initial screening of this compound.
Phase 2: Functional Characterization - Electrophysiological Profiling
Following the initial binding and uptake assays, this phase aims to elucidate the functional consequences of any observed interactions with GABA receptors using electrophysiological techniques.
Experimental Protocol 4: Patch-Clamp Electrophysiology
This protocol will determine whether this compound acts as an agonist, antagonist, or allosteric modulator of GABA-A receptors.
-
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) expressing specific GABA-A receptor subunits.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal recording solutions.
-
GABA stock solution.
-
This compound stock solution.
-
-
Methodology:
-
Cell Preparation: Prepare cultured neurons or transfected cells on coverslips.
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
Agonist Testing: Apply increasing concentrations of this compound to the cell and measure any evoked currents. A response would indicate agonistic activity.
-
Antagonist Testing: Co-apply a fixed concentration of GABA with increasing concentrations of this compound. A reduction in the GABA-evoked current would indicate antagonistic activity.
-
Allosteric Modulator Testing: Co-apply a sub-maximal concentration of GABA with this compound. An enhancement or reduction of the GABA-evoked current would suggest positive or negative allosteric modulation, respectively.
-
Data Analysis: Construct concentration-response curves to determine EC50 values for agonism or IC50 values for antagonism. For allosteric modulation, quantify the percentage of potentiation or inhibition of the GABA response.
-
Data Presentation: Summary of Electrophysiological Findings
| Receptor Subtype | Test Mode | Metric | Result for this compound |
| e.g., α1β2γ2 GABA-A | Agonist | EC50 | To be determined |
| e.g., α1β2γ2 GABA-A | Antagonist | IC50 | To be determined |
| e.g., α1β2γ2 GABA-A | Allosteric Modulator | % Potentiation/Inhibition | To be determined |
Visualization: GABA-A Receptor Signaling Pathway
Caption: Potential interaction of the compound with the GABA-A receptor signaling cascade.
Phase 3: In Vivo Validation - Assessing Neuropharmacological Effects
The final phase involves transitioning from in vitro characterization to in vivo models to evaluate the behavioral and neurochemical effects of this compound in a whole-organism context.
Experimental Protocol 5: Apomorphine-Induced Climbing Behavior in Mice
This model is sensitive to compounds that enhance GABAergic neurotransmission.
-
Materials:
-
Male ICR mice.
-
Apomorphine hydrochloride.
-
This compound.
-
Vehicle control (e.g., saline).
-
Observation cages.
-
-
Methodology:
-
Acclimation: Acclimate mice to the testing environment.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Apomorphine Challenge: After a set pre-treatment time, administer a subcutaneous injection of apomorphine (e.g., 1.5 mg/kg) to induce climbing behavior.
-
Behavioral Observation: Immediately place the mice in individual cages and observe their climbing behavior for a defined period (e.g., 30 minutes). Score the climbing behavior at regular intervals.
-
Data Analysis: Compare the climbing scores between the vehicle-treated and compound-treated groups. A significant reduction in climbing behavior by this compound would suggest a functional enhancement of GABAergic inhibition in vivo.
-
Data Presentation: Summary of In Vivo Behavioral Effects
| Treatment Group | Dose (mg/kg) | Mean Climbing Score ± SEM | % Inhibition of Climbing |
| Vehicle | - | To be determined | - |
| This compound | 1 | To be determined | To be determined |
| This compound | 10 | To be determined | To be determined |
| This compound | 30 | To be determined | To be determined |
Visualization: In Vivo Experimental Workflow
An In-depth Technical Guide on the Potential Therapeutic Applications of 4-(dibenzylaminobutyric acid)
To the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific therapeutic applications, experimental protocols, and quantitative data for 4-(dibenzylaminobutyric acid) is not available in the public domain as of the last update of this document. This guide, therefore, provides a comprehensive analysis of the potential therapeutic applications based on its structural components: the γ-aminobutyric acid (GABA) analog backbone and the dibenzylamine moiety.
Introduction
4-(dibenzylaminobutyric acid) is a derivative of butyric acid, suggesting a potential interaction with biological pathways modulated by short-chain fatty acids. Its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, positions it as a potential GABA analog. GABA analogs are a clinically significant class of drugs used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2][3] The core challenge in utilizing GABA as a therapeutic agent is its limited ability to cross the blood-brain barrier.[4] Consequently, research has focused on developing lipophilic analogs that can effectively reach the central nervous system.[4][5]
The presence of a dibenzylamine group in the structure of 4-(dibenzylaminobutyric acid) is of particular interest. Dibenzylamine itself has been shown to possess anticonvulsant and antiproliferative properties.[6] This suggests that 4-(dibenzylaminobutyric acid) may represent a novel chemical entity designed to combine the therapeutic potentials of both GABAergic modulation and the distinct pharmacological activities of dibenzylamine.
This technical guide will explore the potential therapeutic applications of 4-(dibenzylaminobutyric acid) by examining the established pharmacology of GABA analogs and dibenzylamine-containing compounds.
Potential Therapeutic Areas
Based on the pharmacology of its constituent moieties, 4-(dibenzylaminobutyric acid) could have therapeutic potential in the following areas:
-
Neurological Disorders:
-
Epilepsy and Seizures: As a potential GABA analog, it may enhance GABAergic inhibition, thereby reducing neuronal hyperexcitability that underlies seizures.[1][2]
-
Neuropathic Pain: Many GABA analogs, such as gabapentin and pregabalin, are effective in treating various forms of nerve pain.[1][5]
-
Anxiety Disorders: By potentiating the calming effects of GABA in the brain, it could serve as an anxiolytic.[2]
-
-
Oncology: The documented antiproliferative effects of dibenzylamine suggest a potential application in cancer therapy.[6]
-
Spasticity: Certain GABA analogs, like baclofen, are used as muscle relaxants to treat spasticity.[4]
Potential Mechanisms of Action
The therapeutic effects of 4-(dibenzylaminobutyric acid) could be mediated through several mechanisms:
-
Modulation of GABAergic Neurotransmission:
-
GABA Receptor Binding: It may act as an agonist at GABA-A or GABA-B receptors.
-
GABA Transporter Inhibition: It could inhibit the reuptake of GABA from the synaptic cleft, thereby increasing its availability.
-
Modulation of GABA Synthesis or Metabolism: It might influence the activity of enzymes involved in the GABA shunt.
-
-
Interaction with Voltage-Gated Calcium Channels: Some GABA analogs, like gabapentin and pregabalin, exert their effects by binding to the α2-δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[4]
-
Direct Effects of the Dibenzylamine Moiety: The dibenzylamine component may have its own molecular targets that contribute to the overall pharmacological profile, such as blocking NMDA-evoked currents.[6]
Signaling Pathways
The following diagram illustrates the classical GABAergic signaling pathway, a likely target for a GABA analog like 4-(dibenzylaminobutyric acid).
Caption: Overview of GABAergic neurotransmission and potential targets for 4-(dibenzylaminobutyric acid).
Experimental Protocols
Given the lack of specific experimental data for 4-(dibenzylaminobutyric acid), this section outlines a general workflow for the preclinical evaluation of a novel GABA analog.
1. In Vitro Characterization
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of 4-(dibenzylaminobutyric acid) to GABA-A and GABA-B receptors.
-
Methodology: Radioligand binding assays using synaptic membrane preparations from rodent brains. Varying concentrations of the test compound are incubated with membranes and a specific radioligand (e.g., [3H]muscimol for GABA-A, [3H]baclofen for GABA-B). The displacement of the radioligand is measured to calculate the inhibition constant (Ki).
-
-
Functional Assays:
-
Objective: To assess the functional activity (agonist, antagonist, or modulator) at GABA receptors.
-
Methodology: Electrophysiological recordings (e.g., patch-clamp) from cultured neurons or Xenopus oocytes expressing recombinant GABA receptors. The effect of the compound on GABA-induced currents is measured.
-
-
GABA Transporter Uptake Assay:
-
Objective: To evaluate the inhibitory effect on GABA transporters (GATs).
-
Methodology: Synaptosomes are incubated with [3H]GABA in the presence of varying concentrations of the test compound. The reduction in [3H]GABA uptake is measured.
-
2. In Vivo Pharmacological Assessment
-
Animal Models of Epilepsy:
-
Objective: To evaluate the anticonvulsant activity.
-
Methodology: Maximal electroshock (MES) test or pentylenetetrazol (PTZ)-induced seizure models in rodents. The ability of the compound to prevent or delay the onset of seizures is assessed.
-
-
Animal Models of Neuropathic Pain:
-
Objective: To determine the analgesic efficacy.
-
Methodology: Chronic constriction injury (CCI) or spared nerve injury (SNI) models in rats. Mechanical allodynia and thermal hyperalgesia are measured using von Frey filaments and Hargreaves test, respectively.
-
-
Animal Models of Anxiety:
-
Objective: To assess anxiolytic effects.
-
Methodology: Elevated plus maze or light-dark box tests in mice. The time spent in the open arms or light compartment is measured as an indicator of anxiolysis.
-
3. Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Methodology: Administration of the compound to rodents via various routes (e.g., intravenous, oral). Blood and brain tissue samples are collected at different time points and analyzed by LC-MS/MS to determine pharmacokinetic parameters.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical screening workflow for a novel compound like 4-(dibenzylaminobutyric acid).
References
- 1. drugs.com [drugs.com]
- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzylamine | 103-49-1 [chemicalbook.com]
An In-depth Technical Guide to 4-(Dibenzylamino)butanoic Acid: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on 4-(Dibenzylamino)butanoic acid is limited. This guide consolidates the available information and provides methodologies based on established principles for structurally similar compounds. Researchers should exercise caution and validate all procedures.
Chemical and Physical Properties
This compound is a derivative of gamma-aminobutyric acid (GABA) with two benzyl groups attached to the amino group. This substitution significantly increases its lipophilicity compared to GABA.
| Property | Data | Source |
| CAS Number | 106518-44-9 | ChemScene[1] |
| Molecular Formula | C₁₈H₂₁NO₂ | ChemScene[1] |
| Molecular Weight | 283.36 g/mol | ChemScene[1] |
| Purity | ≥95% | ChemScene[1] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| logP (predicted) | 3.5536 | ChemScene[1] |
Safety and Handling
While specific toxicological data for this compound is not available, information from a supplier Safety Data Sheet (SDS) indicates potential hazards. General safe laboratory practices for handling chemical compounds should be strictly followed.
Hazard Identification
Based on available information, this compound is classified with the following hazards:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Pictogram:
Signal Word: Warning
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
Storage
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Recommendation |
| Temperature | 2-8°C.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Container | Keep in a tightly sealed, light-resistant container. |
| General | Store in a dry, well-ventilated place away from incompatible materials. |
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on general organic chemistry principles for the synthesis and analysis of compounds structurally related to this compound. These should be adapted and optimized by the researcher.
Synthesis via Reductive Amination
This protocol describes a potential synthesis route starting from 4-oxobutanoic acid and dibenzylamine.
Materials:
-
4-oxobutanoic acid
-
Dibenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-oxobutanoic acid (1.0 eq) in DCE, add dibenzylamine (1.0 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire in CDCl₃ or DMSO-d₆. Expect signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the aliphatic protons of the butanoic acid chain. The carboxylic acid proton may be broad or exchange with residual water.
-
¹³C NMR: Acquire in CDCl₃ or DMSO-d₆. Expect signals for the aromatic carbons, the benzylic carbons, the aliphatic carbons, and the carbonyl carbon.
Mass Spectrometry (MS):
-
Use electrospray ionization (ESI) in positive ion mode. Expect to observe the [M+H]⁺ ion.
Potential Biological Activity and Signaling Pathways
Given its structural similarity to GABA, this compound is a candidate for investigation as a modulator of the GABAergic system. The bulky dibenzyl groups may confer selectivity for different GABA-related targets, such as GABA transporters (GATs) or GABA receptors. Inhibition of GATs would lead to an increase in the synaptic concentration of GABA, enhancing inhibitory neurotransmission.
A potential experimental workflow to investigate the biological activity of this compound could involve a series of in vitro assays.
References
A Technical Guide to Determining the Solubility of 4-(Dibenzylamino)butanoic Acid in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dibenzylamino)butanoic acid is a compound of interest in various research and development sectors. Understanding its solubility in common laboratory solvents is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. This technical guide outlines the principles and detailed experimental protocols for determining the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive manual for researchers to generate this crucial data in their own laboratory settings.
Introduction to Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This physicochemical property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, its molecular structure, containing both nonpolar dibenzyl groups and a polar butanoic acid moiety, suggests a complex solubility profile that necessitates empirical determination.
Predicted Solubility Profile
Based on its structure, this compound possesses both a basic tertiary amine and an acidic carboxylic acid group, making it an amphoteric compound. The large, nonpolar dibenzyl groups will contribute to its solubility in nonpolar organic solvents, while the carboxylic acid and tertiary amine functionalities will influence its solubility in polar and aqueous solutions, particularly at different pH values.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common research solvents. Therefore, the following table is provided as a template for researchers to record their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Water | 25 | Data not available | e.g., Gravimetric, HPLC |
| Ethanol | 25 | Data not available | e.g., Gravimetric, HPLC |
| Methanol | 25 | Data not available | e.g., Gravimetric, HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., Gravimetric, HPLC |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | e.g., Gravimetric, HPLC |
| Acetone | 25 | Data not available | e.g., Gravimetric, HPLC |
| Dichloromethane | 25 | Data not available | e.g., Gravimetric, HPLC |
| Acetonitrile | 25 | Data not available | e.g., Gravimetric, HPLC |
| 5% Aqueous HCl | 25 | Data not available | e.g., Gravimetric, HPLC |
| 5% Aqueous NaHCO₃ | 25 | Data not available | e.g., Gravimetric, HPLC |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid compound in a liquid solvent. The isothermal shake-flask method is a widely accepted and reliable technique.
Materials and Equipment
-
This compound (solid)
-
Selected research solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Evaporating dish or watch glass
-
Drying oven
Isothermal Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
-
Preparation of Supersaturated Solutions : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration : Tightly seal the vials and place them in a constant temperature shaker bath, typically set at 25°C. Agitate the mixtures for a sufficient duration (e.g., 24 to 72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
Phase Separation : After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sample Collection : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification of Solute : The concentration of this compound in the filtered supernatant can be determined by one of the following methods:
-
Gravimetric Analysis : Accurately transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish. Evaporate the solvent in a drying oven at a temperature below the decomposition point of the compound until a constant weight is achieved. The mass of the remaining solid represents the amount of dissolved solute.
-
Chromatographic/Spectroscopic Analysis : This is a more sensitive and specific method.
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Develop a suitable analytical method using HPLC or UV-Vis spectroscopy.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve. The solubility is then calculated by multiplying the measured concentration by the dilution factor.
-
-
Qualitative Solubility Assessment
For a rapid, preliminary assessment of solubility, a simple visual method can be employed.
-
Add approximately 2-5 mg of this compound to a small test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.
-
Observe the dissolution of the solid.
-
Categorize the solubility as:
-
Very Soluble : Dissolves completely in a small amount of solvent (e.g., < 1 mL).
-
Soluble : Dissolves completely after the addition of a moderate amount of solvent (e.g., 1-3 mL).
-
Slightly Soluble : Only a small portion dissolves, even with the addition of a larger volume of solvent.
-
Insoluble : No apparent dissolution.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Workflow for determining the solubility of a solid compound using the isothermal shake-flask method.
Conclusion
Uncharted Territory: The Elusive Early History of 4-(Dibenzylamino)butyric Acid
A comprehensive search of scientific literature and historical data reveals no specific records detailing the early research and discovery of a compound identified as 4-(dibenzylamino)butyric acid. While the broader class of butyric acid derivatives has been the subject of extensive scientific inquiry for its therapeutic potential, this particular molecule does not appear in publicly accessible research databases or historical chemical literature.
This lack of information suggests several possibilities: the compound may be a novel entity with research that is not yet publicly disclosed, it could be a rarely synthesized intermediate, or the nomenclature used may be non-standard.
However, the query points to a significant interest in the pharmacological landscape of butyric acid and its analogues. Butyric acid, a short-chain fatty acid, and its derivatives are well-documented for their roles in cellular metabolism, gene regulation, and potential as therapeutic agents in a variety of diseases.[1][2]
In lieu of information on 4-(dibenzylamino)butyric acid, this guide will provide an in-depth overview of the extensively studied parent molecule, butyric acid , and its prominent derivative, 4-phenylbutyric acid (4-PBA) . This will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a foundational understanding of the chemical space and biological activities that likely inspire interest in novel derivatives like 4-(dibenzylamino)butyric acid.
Butyric Acid and its Derivatives: A Foundation of Therapeutic Potential
Butyric acid is a four-carbon fatty acid produced in the colon by bacterial fermentation of dietary fiber.[3] It serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[3] Its therapeutic potential stems from its activity as a histone deacetylase (HDAC) inhibitor.[4][5] By inhibiting HDACs, butyric acid can modulate gene expression, leading to various cellular effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]
4-Phenylbutyric acid (4-PBA) is a synthetic derivative of butyric acid that has been investigated for a wider range of therapeutic applications.[5] It functions as both an HDAC inhibitor and a chemical chaperone, capable of alleviating endoplasmic reticulum (ER) stress.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for butyric acid and 4-phenylbutyric acid from various studies.
Table 1: In Vitro Efficacy of Butyric Acid and its Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Butyric Acid | Porcine epithelial cells | Cell Viability (MTT) | Reduced viability at > 4 mM | High doses (> 4 mM) reduced cell viability. | [3] |
| Tributyrin | Porcine epithelial cells | Cell Viability (MTT) | Increased cell viability | Increased mitochondrial activity. | [3] |
| Butyric Acid | Porcine Alveolar Macrophages (LPS-challenged) | TNF-α secretion | Reduction of TNF-α | 1, 2, and 4 mM significantly reduced TNF-α secretion. | [3] |
| Pivalyloxymethyl butyrate (AN-9) | Leukemic cells | Cytodifferentiation & Proliferation Inhibition | - | Effective at ~10-fold lower concentration than butyric acid. | [6] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Administration | Key Findings | Reference |
| [11C]Butyric Acid (BA) | - | - | Very low brain uptake (<0.006%ID/cc). High uptake in spleen and pancreas. | [7] |
| [11C]4-Phenylbutyric Acid (PBA) | - | - | Very low brain uptake (<0.006%ID/cc). High uptake in liver and heart. | [7] |
| [11C]Valproic Acid (VPA) | - | - | Very low brain uptake (<0.006%ID/cc). Exceptionally high heart uptake. | [7] |
Key Experimental Protocols
1. Synthesis of 4-(p-methoxybenzoylamino)butyric acid (A related aminobutyric acid derivative)
-
Reactants: 10.2 g of p-methoxybenzoyl chloride, 30.9 g of 4-aminobutyric acid, 24.0 g of sodium hydroxide, and 300 ml of ion-free water.[8]
-
Procedure:
2. Synthesis of L-2,4-diamino[4-11C]butyric acid
-
Method: Enzyme-catalyzed carrier-added reaction.[9]
-
Reactants: Hydrogen [11C]cyanide, O-acetyl-L-serine.[9]
-
Procedure:
-
Outcome: Radiochemical purity higher than 96% with a decay-corrected radiochemical yield of 30-40% within a 32-minute reaction time.[9]
3. Assessment of Intestinal Barrier Integrity
-
Model: Porcine intestine epithelial cell (IPEC-J2) monolayers.[3]
-
Parameter Measured: Transepithelial electrical resistance (TEER).[3]
-
Procedure: IPEC-J2 cells are grown as monolayers and treated with different concentrations of butyric acid derivatives. TEER is measured to assess the integrity of the tight junctions.[3]
-
Observation: Sodium butyrate, butyric acid, and monobutyrin significantly increased TEER in IPEC-J2 monolayers.[3]
Signaling Pathways and Mechanisms of Action
Butyric acid and its derivatives exert their effects through multiple signaling pathways. The primary mechanism is the inhibition of histone deacetylases (HDACs).
Caption: Butyric acid's mechanism as an HDAC inhibitor.
Butyric acid also interacts with G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A, which are involved in immunomodulation and energy homeostasis.[10]
Caption: Butyric acid signaling through G-protein coupled receptors.
Experimental Workflow Example
The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of butyrate derivatives.
References
- 1. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyric acid – a well-known molecule revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of L-2,4-diamino[4-11C]butyric acid and its use in some in vitro and in vivo tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Methods for the Quantification of 4-(Dibenzylamino)butanoic Acid
Introduction
4-(Dibenzylamino)butanoic acid is a compound of interest in various fields of research and development. Accurate and reliable quantification of this molecule is essential for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This document provides detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this exact analyte are not widely published, the following protocols are based on established analytical principles for structurally similar compounds, such as amino acids and carboxylic acids.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and cost-effective approach for the quantification of this compound, suitable for samples with concentrations in the micromolar range. The presence of two benzyl groups provides a strong chromophore for reliable UV detection.
Experimental Protocol: HPLC-UV
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an internal standard.[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.[1]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: 210 nm (for the carboxyl group) or ~254 nm (for the benzyl groups).[2]
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the appropriate matrix.
-
Analyze the standards and samples using the HPLC-UV method described.
-
Construct a calibration curve by plotting the peak area of the analyte versus its concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This method can achieve quantification at the nanomolar level and provides a high degree of certainty in analyte identification through mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (as described in HPLC-UV section)
-
Follow the same protein precipitation protocol as for the HPLC-UV method to ensure a clean sample extract, which is critical for preventing ion suppression in the mass spectrometer.
2. Optional Derivatization for Enhanced Performance
For certain carboxylic acids, derivatization can improve chromatographic retention and ionization efficiency.[3][4][5] A common agent is 3-nitrophenylhydrazine (3-NPH).[3][5]
-
To the dried sample extract, add 50 µL of a 200 mM solution of 3-NPH in 50% acetonitrile/water.[1]
-
Add 50 µL of a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) containing 6% pyridine.[1]
-
Incubate the mixture at 40°C for 30 minutes.[1]
-
Quench the reaction by adding 200 µL of 0.1% formic acid in water. The sample is now ready for injection.[1]
3. LC-MS/MS Conditions
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 1-5 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized by infusing a standard solution of this compound. A hypothetical transition would involve the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion.
Data Summary and Method Comparison
The choice of method depends on the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and available equipment.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Chromatographic separation with UV absorbance detection.[6] | Chromatographic separation coupled with highly selective mass-based detection.[3] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; based on specific precursor-to-product ion transitions (MRM).[4] |
| Sensitivity (LOQ) | Typically in the µg/mL to high ng/mL range. | High; typically in the low ng/mL to pg/mL range.[4][7] |
| Linearity Range | Generally 2-3 orders of magnitude.[8] | Can span 4-5 orders of magnitude. |
| Matrix Effects | Less prone to signal suppression/enhancement. | Susceptible to ion suppression or enhancement from matrix components.[4] |
| Cost & Complexity | Lower instrument cost, simpler operation. | Higher instrument cost, requires specialized expertise. |
| Confirmation | Based on retention time only. | High confidence based on retention time and specific mass transitions. |
Visualized Workflows
Caption: General workflow for sample preparation from plasma or serum.
Caption: Workflow for quantification by HPLC-UV.
Caption: Workflow for quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-UV protocol for 4-(dibenzylaminobutyric acid) analysis
An HPLC-UV protocol for the analysis of 4-(dibenzylamino)butyric acid has been developed to provide a robust and reliable method for researchers, scientists, and drug development professionals. This application note details the necessary materials, instrument conditions, and step-by-step protocols for the quantification of this compound in both biological matrices and pharmaceutical formulations.
Principle and Justification
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. The target analyte, 4-(dibenzylamino)butyric acid, possesses two benzyl groups which act as chromophores, allowing for direct UV detection without the need for derivatization. Benzylamine itself exhibits UV absorbance maxima at approximately 206 nm and 256 nm[1]. The presence of two such groups in the target molecule suggests that a detection wavelength in the range of 200-220 nm will provide high sensitivity. This protocol outlines a method using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and an acidified aqueous buffer, a common approach for the separation of related compounds like dibenzylamine[2].
Application Notes
This method is suitable for the quantitative analysis of 4-(dibenzylamino)butyric acid in various sample types. The provided protocols for sample preparation are designed to be a starting point for method development and may require optimization depending on the specific sample matrix and concentration of the analyte. For biological samples such as plasma, a protein precipitation step is crucial to prevent column contamination and interference[3][4]. For solid pharmaceutical dosage forms, a standard extraction procedure is detailed to ensure complete dissolution of the active pharmaceutical ingredient (API)[5].
Chromatographic Conditions
A summary of the recommended HPLC-UV parameters is provided in the table below.
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(dibenzylamino)butyric acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the 50:50 acetonitrile/water mixture to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation Protocol: Plasma
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile to precipitate the proteins[3].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions (90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial[6].
-
Inject 10 µL into the HPLC system.
Sample Preparation Protocol: Pharmaceutical Tablets
-
Weigh and finely crush a representative number of tablets to obtain a homogenous powder[5].
-
Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient.
-
Transfer the powder to a suitable volumetric flask.
-
Add a 50:50 mixture of acetonitrile and water to about 70% of the flask's volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient[5].
-
Allow the solution to cool to room temperature.
-
Dilute to the final volume with the acetonitrile/water mixture and mix thoroughly.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial[6].
-
Further dilute with the mobile phase if necessary to fall within the calibration range.
-
Inject 10 µL into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative data for the developed method.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| 4-(dibenzylamino)butyric acid | 1 - 100 | ≥ 0.999 |
Table 4: Precision and Accuracy
| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 5 | < 5% | < 5% | 95 - 105 |
| Medium QC | 50 | < 5% | < 5% | 95 - 105 |
| High QC | 80 | < 5% | < 5% | 95 - 105 |
Note: The data presented in Tables 3 and 4 are typical expected values and should be confirmed during method validation.
Visualizations
Caption: Experimental workflow from sample preparation to HPLC analysis.
Caption: Rationale for direct UV detection in the HPLC method.
References
- 1. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 2. Separation of Dibenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
Application Note: GC-MS Method for Identifying Impurities in 4-(Dibenzylamino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and profiling of potential impurities in 4-(Dibenzylamino)butanoic acid, a GABA analogue of interest in pharmaceutical development. Due to the polar nature of the target analyte and its potential impurities, a derivatization step using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is employed to enhance volatility and improve chromatographic separation. This method provides the necessary sensitivity and specificity for the detection of process-related impurities and degradation products, ensuring the quality and safety of the active pharmaceutical ingredient (API).
Introduction
This compound is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. GABA analogues are a class of drugs with various therapeutic applications, including as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain.[1] The purity of such APIs is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product.[2] Regulatory agencies require stringent control and monitoring of impurities in pharmaceutical manufacturing.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][5] For polar molecules like amino acids, derivatization is essential to increase their volatility and thermal stability for GC analysis.[6][7][8] Silylation, using reagents like MTBSTFA, is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and amines.
This application note provides a detailed protocol for the analysis of this compound and its potential impurities using GC-MS following derivatization with MTBSTFA. The method is designed to be a valuable tool for quality control and process development in a pharmaceutical setting.
Potential Impurities
A common synthetic route for this compound involves the reaction of succinic anhydride with dibenzylamine. Based on this synthesis, potential impurities may include:
-
Unreacted Starting Materials:
-
Dibenzylamine
-
Succinic anhydride
-
-
By-products and Intermediates:
-
N,N-Dibenzylsuccinamic acid (an intermediate)
-
-
Degradation Products:
-
Benzylamine
-
Benzoic acid
-
Experimental Protocol
Materials and Reagents
-
This compound sample
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
Acetonitrile (ACN), HPLC grade
-
Pyridine, anhydrous
-
Reference standards for potential impurities (if available)
Sample Preparation (Derivatization)
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of acetonitrile to dissolve the sample.
-
Add 100 µL of MTBSTFA (with 1% TBDMSCl).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-650 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the expected retention times and key mass spectral fragments for the derivatized target compound and its potential impurities.
| Compound | Derivatized Form (TBDMS) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | This compound, TBDMS ester | ~ 15-17 | M-57 [C(CH₃)₃], 283 (M-TBDMS), 196 [C₁₄H₁₄N], 91 [C₇H₇] |
| Dibenzylamine | Dibenzylamine, TBDMS derivative | ~ 12-14 | 197 (M+), 106 [C₇H₈N], 91 [C₇H₇] |
| Succinic anhydride | Succinic acid, di-TBDMS ester | ~ 8-10 | 247 (M-15 [CH₃]), 147 [(CH₃)₃Si-O=C-CH₂]⁺ |
| N,N-Dibenzylsuccinamic acid | N,N-Dibenzylsuccinamic acid, TBDMS ester | ~ 18-20 | M-57 [C(CH₃)₃], 297 (M-TBDMS), 196 [C₁₄H₁₄N], 91 [C₇H₇] |
Note: The exact retention times and mass fragments may vary depending on the specific instrumentation and conditions used. It is recommended to confirm the identity of each peak by injecting a pure standard of the suspected impurity.
Visualization
Experimental Workflow
References
- 1. gamma-Aminobutyric acid benzyl ester | C11H15NO2 | CID 1605515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzylamine(103-49-1) MS [m.chemicalbook.com]
- 3. Succinic anhydride(108-30-5) IR Spectrum [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Page loading... [guidechem.com]
- 6. mzCloud – Dibenzylamine [mzcloud.org]
- 7. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dibenzylamine [webbook.nist.gov]
Developing a quantitative NMR (qNMR) protocol for 4-(Dibenzylamino)butanoic acid
An Application Note for the Development of a Quantitative NMR (qNMR) Protocol for 4-(Dibenzylamino)butanoic acid.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical substances.[1] Unlike chromatographic techniques, qNMR does not require a specific reference standard for the analyte itself; instead, a certified internal standard of a different compound can be used.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, allowing for highly accurate and precise quantification.[1]
This application note details a comprehensive protocol for the quantitative analysis of this compound using ¹H qNMR. This compound is a derivative of gamma-aminobutyric acid (GABA) and is of interest in pharmaceutical and chemical research. The protocol outlines the selection of an appropriate internal standard, sample preparation, NMR data acquisition parameters, and data processing steps to ensure accurate and reproducible results.
Principle of qNMR
The quantification is based on the principle that the integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, the purity of the analyte can be calculated using the following equation:
Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd
Where:
-
P : Purity (in %)
-
I : Integral value of the signal
-
N : Number of protons generating the signal
-
M : Molar mass
-
m : Mass
-
x : Analyte (this compound)
-
std : Internal Standard
Experimental Protocol
Materials and Equipment
-
Analyte : this compound
-
Internal Standard : Maleic Acid (Certified Reference Material, ≥99.5% purity)
-
Deuterated Solvent : Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8 atom % D)
-
Equipment :
Selection of Internal Standard and Solvent
The choice of an internal standard is critical for a successful qNMR experiment.[5] The ideal standard should be:
-
Chemically inert and stable.
-
Non-volatile and not hygroscopic.[6]
-
Possess a simple NMR spectrum with at least one sharp signal that does not overlap with analyte or solvent signals.[6]
-
Soluble in the same deuterated solvent as the analyte.[7]
Maleic acid is selected as the internal standard. It provides a sharp singlet for its two equivalent olefinic protons (HC=CH) around 6.2 ppm in DMSO-d₆, a region that is typically free from signals of this compound. DMSO-d₆ is chosen as the solvent due to its excellent ability to dissolve both the analyte (a carboxylic acid) and the internal standard.[5]
Selection of Quantification Signals
-
This compound (Analyte) : The ¹H NMR spectrum of the analyte features distinct signals. The ten protons on the two aromatic benzyl groups are expected to appear in the range of 7.2-7.4 ppm. This multiplet, corresponding to 10 protons, is well-suited for quantification due to its high signal intensity and location in a clear spectral region.
-
Maleic Acid (Standard) : The signal for the two olefinic protons at ~6.2 ppm (singlet) is used for quantification.
Sample Preparation Workflow
Accurate weighing is mandatory as it has a direct influence on the final result.[2]
-
Weighing the Internal Standard : Accurately weigh approximately 5-10 mg of maleic acid into a clean, dry vial and record the mass precisely (to 0.01 mg).
-
Weighing the Analyte : In the same vial, add approximately 15-25 mg of this compound and record the total mass precisely. The mass of the analyte is determined by subtraction. An analyte-to-standard signal intensity ratio close to 1:1 is recommended.[2]
-
Dissolution : Add approximately 0.7 mL of DMSO-d₆ to the vial.[8]
-
Homogenization : Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution of both the analyte and the standard. Visually inspect the solution to confirm no solid particles remain.[5]
-
Transfer : Transfer the homogeneous solution into a 5 mm NMR tube.
This process should be performed in triplicate to assess the method's precision.[6]
NMR Data Acquisition
To achieve accurate quantification, the NMR parameters must be set to ensure a fully relaxed spectrum and sufficient signal-to-noise ratio.
-
Spectrometer : 500 MHz NMR Spectrometer
-
Pulse Program : A standard 30° or 90° single pulse experiment (e.g., Bruker 'zg30' or 'zg').[3] A 90° pulse can improve the signal-to-noise ratio.[2]
-
Temperature : 298 K (25 °C)[9]
-
Relaxation Delay (D1) : A crucial parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being quantified. A conservative D1 of 60 seconds is recommended to ensure full relaxation for both analyte and standard protons.[9]
-
Acquisition Time (AT) : ≥ 3 seconds
-
Number of Scans (NS) : 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio >150:1 for the signals of interest.
-
Spectral Width (SW) : ~16 ppm
-
Data Points (TD) : 64K
Data Processing and Analysis
-
Fourier Transformation : Apply an exponential multiplication with a line-broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio.
-
Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Baseline Correction : Apply an automatic baseline correction to the entire spectrum. A polynomial function is often effective.[10]
-
Integration : Carefully integrate the selected signals for the analyte (aromatic region, ~7.2-7.4 ppm) and the internal standard (olefinic proton, ~6.2 ppm). Ensure the integration limits encompass the entire peak, including any ¹³C satellites.
-
Calculation : Use the qNMR equation provided in Section 2.0 to calculate the purity of this compound. Average the results from the triplicate preparations.
Data Presentation
The quantitative results from the triplicate sample preparations are summarized in the table below. (Note: Data shown is for illustrative purposes).
| Sample ID | Analyte Mass (mₓ) [mg] | Standard Mass (mₛₜᏧ) [mg] | Analyte Integral (Iₓ) | Standard Integral (IₛₜᏧ) | Standard Purity (PₛₜᏧ) [%] | Calculated Analyte Purity (Pₓ) [%] |
| qNMR-01 | 20.15 | 8.55 | 5.42 | 4.98 | 99.7 | 98.9 |
| qNMR-02 | 20.31 | 8.62 | 5.49 | 5.03 | 99.7 | 99.1 |
| qNMR-03 | 20.22 | 8.58 | 5.45 | 5.00 | 99.7 | 99.0 |
| Average | 99.0 | |||||
| RSD | 0.10% |
Calculation Parameters:
-
Analyte (x) : this compound, Mₓ = 297.38 g/mol , Nₓ = 10 (aromatic protons)
-
Standard (std) : Maleic Acid, MₛₜᏧ = 116.07 g/mol , NₛₜᏧ = 2 (olefinic protons)
Visualization of the qNMR Workflow
The logical flow of the quantitative NMR protocol is illustrated below.
Caption: Workflow for qNMR analysis of this compound.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of this compound using ¹H qNMR with maleic acid as an internal standard. By adhering to the specified procedures for sample preparation, data acquisition, and processing, researchers can achieve accurate, precise, and reliable purity assessments. This method is suitable for quality control in research and development settings, offering a valuable alternative to traditional chromatographic techniques.
References
- 1. emerypharma.com [emerypharma.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. frontiersin.org [frontiersin.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. pubsapp.acs.org [pubsapp.acs.org]
Application Notes and Protocols: Characterizing 4-(Dibenzylamino)butanoic acid as a Putative GABA Transporter Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the activity of 4-(Dibenzylamino)butanoic acid as a GABA transporter inhibitor. The following application notes and protocols provide a comprehensive framework for the evaluation of this and other novel compounds as potential GABA transporter inhibitors. The tables presented are templates for recording experimentally generated data.
Introduction to GABA Transporters
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). The action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs). These transporters are members of the solute carrier 6 (SLC6) family of neurotransmitter:sodium symporters. Four distinct GABA transporters have been identified: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1).
-
GAT1: Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is the major GABA transporter in the brain and a key target for antiepileptic drugs.
-
GAT2: Found in the brain, but more predominantly in peripheral tissues like the liver and kidneys.
-
GAT3: Mainly expressed in astrocytes and is crucial for regulating extrasynaptic GABA concentrations.
-
BGT1: Transports both betaine and GABA and is expressed at low levels in the brain, primarily in the meninges.
Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a therapeutic strategy for neurological disorders such as epilepsy, anxiety, and pain. These application notes describe the necessary protocols to characterize the inhibitory activity of a test compound, such as this compound, on GABA transporters.
Quantitative Data Summary
The following tables are designed to summarize the key quantitative data obtained from the experimental protocols detailed below. These tables will allow for a clear comparison of the potency and selectivity of this compound against the different GABA transporter subtypes.
Table 1: Inhibitory Potency (IC50) of this compound on GABA Transporter Subtypes
| Transporter Subtype | Cell Line | IC50 (µM) | 95% Confidence Interval |
| hGAT1 | HEK-293 | Data to be generated | Data to be generated |
| hGAT2 | HEK-293 | Data to be generated | Data to be generated |
| hGAT3 | HEK-293 | Data to be generated | Data to be generated |
| hBGT1 | CHO | Data to be generated | Data to be generated |
Table 2: Kinetic Analysis of this compound Inhibition
| Transporter Subtype | Mechanism of Inhibition | Ki (µM) |
| hGAT1 | Data to be generated | Data to be generated |
| hGAT3 | Data to be generated | Data to be generated |
Table 3: In Vivo Effects of this compound on Extracellular GABA Levels
| Brain Region | Vehicle Control (GABA, nM) | This compound (GABA, nM) | % Increase in GABA |
| Hippocampus | Data to be generated | Data to be generated | Data to be generated |
| Cortex | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
In Vitro [³H]GABA Uptake Assay
This assay is the primary method for determining the inhibitory potency of a compound on the different GABA transporter subtypes. It measures the uptake of radiolabeled GABA into cells stably expressing a specific GAT subtype.
Objective: To determine the IC50 values of this compound for each of the four human GABA transporters (hGAT1, hGAT2, hGAT3, and hBGT1).
Materials:
-
HEK-293 or CHO cells stably expressing one of the human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).[1]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Unlabeled GABA.
-
This compound.
-
Positive control inhibitors (e.g., Tiagabine for GAT1, SNAP-5114 for GAT3).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Cell Plating: Seed the stable cell lines into 96-well plates at a density that allows them to reach ~90% confluency on the day of the experiment. Culture for 24-48 hours.
-
Preparation of Solutions:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.01 µM to 100 µM.
-
Prepare a solution of [³H]GABA and unlabeled GABA in assay buffer. The final concentration of GABA in the assay should be close to the Km value for the specific transporter subtype (typically in the low µM range).
-
Prepare a high concentration of unlabeled GABA (e.g., 1 mM) to determine non-specific uptake.
-
-
Assay Procedure:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the test compound dilutions (including vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the [³H]GABA/GABA solution to all wells.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts in the presence of 1 mM unlabeled GABA) from all other measurements.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals. It is a powerful tool to assess the in vivo efficacy of a GABA transporter inhibitor.
Objective: To determine the effect of systemic administration of this compound on extracellular GABA concentrations in a specific brain region (e.g., the hippocampus).
Materials:
-
Adult male rats or mice.
-
Stereotaxic apparatus.
-
Microdialysis probes (with a molecular weight cut-off suitable for small molecules).
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Anesthetic (e.g., isoflurane).
-
HPLC system with electrochemical or fluorescence detection for GABA analysis.
Protocol:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least 1.5-2 hours.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples for several hours to monitor the change in extracellular GABA levels.
-
-
Sample Analysis:
-
Analyze the GABA concentration in the dialysate samples using a suitable analytical method like HPLC with derivatization and fluorescence detection.
-
-
Data Analysis:
-
Calculate the average baseline GABA concentration.
-
Express the post-injection GABA levels as a percentage of the baseline.
-
Compare the GABA levels in the drug-treated group to the vehicle-treated group using appropriate statistical tests.
-
Visualizations
Signaling Pathway
Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA.
Experimental Workflow: In Vitro [³H]GABA Uptake Assay
Caption: Workflow for determining the IC50 of a test compound on GABA transporters.
Logical Relationship: GAT Inhibition and Neuronal Excitability
Caption: The consequential effects of GABA transporter inhibition.
References
Application Notes and Protocols for In Vivo Studies with 4-(Dibenzylamino)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(Dibenzylamino)butanoic acid is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). Given its structural similarity to GABA, it is hypothesized that this compound may exhibit modulatory effects on GABAergic signaling, potentially leading to therapeutic applications in neurological and psychological disorders such as anxiety, epilepsy, or neuropathic pain. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining a phased experimental approach from initial safety and pharmacokinetic profiling to efficacy assessment in established animal models.
Experimental Workflow
The in vivo evaluation of this compound should follow a logical, tiered approach to maximize data quality while adhering to ethical considerations in animal research.[1][2] The workflow begins with essential safety and pharmacokinetic studies before proceeding to efficacy models.
Hypothetical Signaling Pathway
As a GABA analogue, this compound might act as an agonist or a positive allosteric modulator at GABA receptors (GABA-A or GABA-B), or it could inhibit GABA reuptake or metabolism. The following diagram illustrates a hypothetical mechanism involving the potentiation of GABA-A receptor activity.
Tier 1: Foundational Studies
Protocol 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent pharmacokinetic and efficacy studies.[3][4]
Methodology:
-
Animal Model: Male and female Swiss Webster mice (6-8 weeks old). Justification: Rodents are standard for initial toxicity screens due to their well-characterized biology and cost-effectiveness.[4]
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Groups 2-6: this compound at escalating doses (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
-
Administration: A single dose administered via oral gavage (PO) or intraperitoneal injection (IP), depending on the compound's solubility.[1]
-
Procedure:
-
House animals individually for observation post-dosing.
-
Monitor continuously for the first 4 hours, then at 8, 12, and 24 hours for clinical signs of toxicity (e.g., sedation, ataxia, seizures, mortality).
-
Record body weight daily for 14 days.
-
At day 14, perform euthanasia and conduct gross necropsy to observe any organ abnormalities.
-
-
Data Collection: Clinical signs, mortality, body weight changes, and gross pathology findings.
Data Presentation:
| Group (n=5/sex) | Dose (mg/kg) | Route | Mortality | Clinical Signs Observed (First 24h) | Mean Body Weight Change (Day 14 vs. Day 0) |
| 1 | Vehicle | PO | 0/10 | None | +5.2% |
| 2 | 10 | PO | 0/10 | None | +5.0% |
| 3 | 30 | PO | 0/10 | None | +4.8% |
| 4 | 100 | PO | 0/10 | Mild sedation (resolved by 4h) | +4.5% |
| 5 | 300 | PO | 1/10 | Sedation, ataxia | +2.1% |
| 6 | 1000 | PO | 5/10 | Severe ataxia, seizures | -3.5% (survivors) |
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.[3][5]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation. Justification: Rats are a common species for PK studies, and cannulation allows for serial blood sampling.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine bioavailability.
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg).
-
-
Procedure:
-
Administer the compound at time zero.
-
Collect blood samples (approx. 150 µL) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Data Presentation:
| Parameter | IV (2 mg/kg) | PO (20 mg/kg) |
| Cmax (ng/mL) | 2500 | 1800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 4500 | 9800 |
| Half-life (t½) (h) | 2.5 | 3.1 |
| Clearance (CL) (L/h/kg) | 0.44 | - |
| Volume of Distribution (Vd) (L/kg) | 1.6 | - |
| Bioavailability (F%) | - | 43.6% |
Tier 2: Efficacy Screening
Protocol 3: Anxiolytic Activity - Elevated Plus Maze (EPM)
Objective: To assess the potential anxiolytic effects of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Diazepam, 1 mg/kg, IP).
-
Groups 3-5: this compound at three non-sedating doses selected from the MTD study (e.g., 10, 30, 100 mg/kg, PO).
-
-
Procedure:
-
Administer compounds 60 minutes (PO) or 30 minutes (IP) before testing.
-
Place each mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Data Collection: Time spent in open arms, number of entries into open arms, and total distance traveled (to control for locomotor effects).
Data Presentation:
| Group (n=10) | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| 1. Vehicle | - | 25.4 ± 3.1 | 8.2 ± 1.5 | 15.1 ± 1.2 |
| 2. Diazepam | 1 | 65.8 ± 5.2 | 15.5 ± 2.1 | 14.8 ± 1.5 |
| 3. Compound | 10 | 30.1 ± 3.5 | 9.1 ± 1.8 | 15.5 ± 1.3 |
| 4. Compound | 30 | 55.2 ± 4.8 | 14.2 ± 1.9 | 14.9 ± 1.1 |
| 5. Compound | 100 | 58.9 ± 5.0 | 14.8 ± 2.0 | 11.2 ± 1.0# |
| *p < 0.05 vs. Vehicle; #p < 0.05 vs. Vehicle (indicating sedation) |
Protocol 4: Anticonvulsant Activity - PTZ-Induced Seizures
Objective: To evaluate the anticonvulsant potential of this compound against chemically induced seizures.
Methodology:
-
Animal Model: Male Swiss Webster mice (6-8 weeks old).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Valproic acid, 200 mg/kg, IP).
-
Groups 3-5: this compound at three doses (e.g., 10, 30, 100 mg/kg, PO).
-
-
Procedure:
-
Administer compounds 60 minutes (PO) or 30 minutes (IP) prior to seizure induction.
-
Administer Pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg, subcutaneous).
-
Immediately place the mouse in an observation chamber and monitor for 30 minutes.
-
-
Data Collection: Latency to the first myoclonic jerk, latency to generalized clonic-tonic seizure, and percentage of animals protected from mortality.
Data Presentation:
| Group (n=10) | Dose (mg/kg) | Latency to First Jerk (s) | Latency to Clonic-Tonic Seizure (s) | Protection from Mortality (%) |
| 1. Vehicle | - | 45.1 ± 5.5 | 98.3 ± 10.2 | 0% |
| 2. Valproic Acid | 200 | 150.2 ± 15.1 | N/A (protected) | 90% |
| 3. Compound | 10 | 52.8 ± 6.1 | 110.5 ± 12.5 | 10% |
| 4. Compound | 30 | 95.4 ± 10.8 | 185.2 ± 20.1 | 50% |
| 5. Compound | 100 | 135.6 ± 14.2 | N/A (protected) | 80% |
| *p < 0.05 vs. Vehicle |
References
- 1. ichor.bio [ichor.bio]
- 2. Tackling In Vivo Experimental Design [modernvivo.com]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. gulfcoastconsortia.org [gulfcoastconsortia.org]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 4-(dibenzylaminobutyric acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[1] Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundantly expressed in the brain and is a key therapeutic target for conditions such as epilepsy.[1][2] Inhibiting GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[2]
4-(dibenzylaminobutyric acid) is a lipophilic derivative of GABA and is hypothesized to act as a GAT-1 inhibitor. The following application notes provide detailed protocols for cell-based assays to determine the potency and mechanism of action of this and other potential GAT-1 inhibitors.
Signaling Pathway of GABAergic Neurotransmission
The following diagram illustrates the key components of a GABAergic synapse and the role of GAT-1 in GABA reuptake. Inhibition of GAT-1 by a compound like 4-(dibenzylaminobutyric acid) leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABA receptors.
Caption: GABAergic Synapse Signaling Pathway.
Experimental Protocols
Two primary methods are presented for assessing GAT-1 inhibition: a traditional radiolabeled substrate uptake assay and a non-radioactive fluorescence-based assay.
Protocol 1: [³H]GABA Uptake Inhibition Assay
This assay measures the uptake of radiolabeled GABA into cells expressing GAT-1 and is considered the gold standard for determining inhibitor potency.[3]
Experimental Workflow
Caption: Workflow for [³H]GABA Uptake Inhibition Assay.
Materials:
-
HEK293 cells stably expressing human GAT-1 (HEK293-hGAT1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
96-well cell culture plates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Non-radiolabeled GABA
-
Test compound (4-(dibenzylaminobutyric acid)) and reference inhibitors (e.g., Tiagabine, NNC-711)
-
Lysis Buffer: 0.1% Triton X-100 in PBS
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hGAT1 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Assay Preparation:
-
Inhibition Assay:
-
Aspirate the culture medium from the wells and wash the cells twice with 200 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the test compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of the [³H]GABA solution to each well.
-
Incubate for 5-10 minutes at room temperature.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.
-
Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
-
Detection and Analysis:
-
Transfer the lysate from each well to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve.
-
Protocol 2: Fluorescence-Based GABA Uptake Assay
This method utilizes a fluorescent GABA analog or a genetically encoded GABA sensor to provide a non-radioactive alternative for measuring GAT-1 activity.[6]
Materials:
-
HEK293 cells stably expressing human GAT-1
-
Fluorescent GABA analog (e.g., a BODIPY-labeled GABA) or cells co-expressing a genetically encoded GABA sensor (e.g., iGABASnFR)[6]
-
96- or 384-well black, clear-bottom cell culture plates
-
Assay Buffer: HBSS with 10 mM HEPES, pH 7.4
-
Test compound and reference inhibitors
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hGAT1 cells (or cells co-expressing a GABA sensor) in a 96- or 384-well black, clear-bottom plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test compound to the wells and pre-incubate for 10-15 minutes.
-
Uptake Measurement:
-
For fluorescent GABA analogs: Add the fluorescent GABA analog to the wells and monitor the increase in intracellular fluorescence over time using a fluorescence plate reader.
-
For genetically encoded GABA sensors: Add non-labeled GABA to the wells and measure the change in fluorescence of the sensor.[6]
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase (uptake rate).
-
Plot the uptake rate as a function of the test compound concentration and determine the IC₅₀ value using non-linear regression.
-
Data Presentation
Quantitative data from GAT-1 inhibition assays should be summarized in a clear and structured format.
Table 1: Inhibitory Potency of GAT-1 Inhibitors
| Compound | Target | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 4-(dibenzylaminobutyric acid) | GAT-1 | HEK293-hGAT1 | [³H]GABA Uptake | To be determined | N/A |
| Tiagabine | GAT-1 | HEK293S | [³H]GABA Uptake | 0.39 | [3] |
| NNC-711 | GAT-1 | HEK293 | [³H]GABA Uptake | 1.1 | [7] |
| NO-711 | GAT-1 | Rat Neocortex Cultures | Multiunit Firing Rate | 0.042 | [8] |
| SKF-89976A | GAT-1 | HEK293S | [³H]GABA Uptake | 7.3 | [5] |
Note: The IC₅₀ values can vary depending on the cell line, assay conditions, and specific GAT-1 construct used.
Conclusion
The provided protocols offer a comprehensive guide for the in vitro characterization of 4-(dibenzylaminobutyric acid) and other potential GAT-1 inhibitors. The [³H]GABA uptake assay remains the benchmark for determining inhibitory potency, while fluorescence-based methods provide a valuable non-radioactive alternative for high-throughput screening. Consistent and reproducible data generated from these assays are crucial for advancing our understanding of GABAergic signaling and for the development of novel therapeutics targeting GABA transporters.
References
- 1. GABA transporter - Wikipedia [en.wikipedia.org]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 8. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 4-(Dibenzylamino)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and pain. Consequently, the development of GABA analogues that can modulate GABAergic transmission is a significant area of therapeutic research. These analogues can act through various mechanisms, such as inhibiting GABA reuptake, acting as agonists or antagonists at GABA receptors, or modulating GABA metabolism.
This document provides detailed protocols for the synthesis of 4-(Dibenzylamino)butanoic acid, a core scaffold for generating a library of novel GABA analogues. It also outlines experimental procedures for the preliminary biological evaluation of these derivatives. The inclusion of dibenzyl groups increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier, a common challenge in the development of CNS-active drugs.
Data Presentation
The following tables present illustrative quantitative data for a series of synthesized this compound derivatives. This data is representative of typical results obtained during such a research endeavor and serves as a template for data presentation.
Table 1: Synthesis and Physicochemical Properties of this compound Derivatives
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) |
| DBA-001 | H | C₁₈H₂₁NO₂ | 283.36 | 85 | >98 |
| DBA-002 | 4-Cl | C₁₈H₂₀ClNO₂ | 317.81 | 78 | >97 |
| DBA-003 | 4-CH₃ | C₁₉H₂₃NO₂ | 297.40 | 82 | >99 |
| DBA-004 | 4-OCH₃ | C₁₉H₂₃NO₃ | 313.39 | 75 | >98 |
Table 2: In Vitro Biological Activity of this compound Derivatives
| Compound ID | GABA Receptor Binding (IC₅₀, µM) | GABA Transporter (GAT1) Inhibition (IC₅₀, µM) |
| DBA-001 | 15.2 | 25.8 |
| DBA-002 | 8.9 | 12.4 |
| DBA-003 | 12.5 | 20.1 |
| DBA-004 | 18.7 | 30.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound (DBA-001)
This protocol describes the N,N-dibenzylation of 4-aminobutanoic acid (GABA).
Materials:
-
4-Aminobutanoic acid (GABA)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-aminobutanoic acid (1.0 eq) and potassium carbonate (3.0 eq) in DMF (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (2.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of Substituted this compound Derivatives (DBA-002 to DBA-004)
This protocol outlines a general method for synthesizing derivatives with substitutions on the benzyl rings.
Materials:
-
4-Aminobutanoic acid (GABA)
-
Substituted benzyl bromide (e.g., 4-chlorobenzyl bromide, 4-methylbenzyl bromide, 4-methoxybenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Follow the same procedure as in Protocol 1, substituting the respective substituted benzyl bromide for benzyl bromide.
-
Purification methods may need to be optimized based on the polarity of the resulting derivative.
Protocol 3: In Vitro GABA Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the synthesized compounds for GABA receptors.
Materials:
-
Rat brain synaptic membranes
-
[³H]-GABA (radioligand)
-
Synthesized compounds (DBA-001 to DBA-004)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare rat brain synaptic membranes according to standard laboratory protocols.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of [³H]-GABA solution (to a final concentration of 10 nM), and 25 µL of the synthesized compound at various concentrations.
-
For non-specific binding, add a high concentration of unlabeled GABA (1 mM).
-
Initiate the binding reaction by adding 100 µL of the membrane suspension.
-
Incubate the plate at 4°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values by non-linear regression analysis.
Visualizations
The following diagrams illustrate the synthetic workflow and a proposed mechanism of action for the synthesized compounds.
Caption: Synthetic and evaluation workflow for this compound derivatives.
Caption: Proposed mechanism of action of DBA derivatives at the GABAergic synapse.
The Neuropharmacological Profile of 4-(Dibenzylamino)butanoic Acid: A Research Overview
Despite interest in butanoic acid derivatives for their potential to modulate neurotransmission, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific research on the neuropharmacological applications of 4-(Dibenzylamino)butanoic acid. While this compound is commercially available for research purposes, detailed studies elucidating its mechanism of action, quantitative pharmacological data, and specific experimental protocols in neuropharmacology are not readily found in published peer-reviewed journals.
This document aims to provide a foundational understanding of the general context in which a compound like this compound might be investigated in neuropharmacology, drawing parallels from related butanoic acid derivatives and their interactions with the GABAergic system. It is crucial to note that the following information is based on analogous compounds and general principles, and not on direct studies of this compound.
Hypothetical Applications in Neuropharmacology Research
Given its structural similarity to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, this compound could theoretically be investigated for its potential to modulate GABAergic neurotransmission. Research in this area would likely focus on its interaction with GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).
Derivatives of butanoic acid have been explored for their potential as:
-
GABA Receptor Ligands: Acting as either agonists or antagonists at GABA-A or GABA-B receptors to modulate neuronal inhibition.
-
GABA Transporter Inhibitors: Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory effect.
Potential Signaling Pathways of Interest
Should this compound exhibit activity at GABA receptors, its mechanism would involve key signaling pathways that regulate neuronal excitability.
GABA-A Receptor Signaling
Activation of the ionotropic GABA-A receptor leads to an influx of chloride ions (Cl-), resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. The general signaling pathway is depicted below.
Application Notes and Protocols: Utilizing 4-(Dibenzylamino)butanoic Acid to Investigate GABAergic Neurotransmission and Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft is critical for maintaining the balance between neuronal excitation and inhibition. This regulation is primarily achieved through the action of GABA transporters (GATs), which are responsible for the reuptake of GABA from the extracellular space.
Of the four identified GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain and is predominantly located on presynaptic neurons and surrounding glial cells.[1][2] Inhibition of GAT-1 leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This makes GAT-1 inhibitors valuable pharmacological tools for studying the function of GABA receptor subtypes (GABA-A and GABA-B) and for investigating the therapeutic potential of modulating the GABA system in various neurological and psychiatric disorders.
4-(Dibenzylamino)butanoic acid is a compound that has been identified as an inhibitor of the GABA transporter GAT-1. While direct studies characterizing its interaction with specific GABA receptor subtypes are limited, its primary mechanism of action—the blockade of GABA reuptake—makes it a useful probe to explore the downstream effects of enhanced GABAergic tone on receptor activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the GABAergic system.
Application Notes
This compound can be employed in a variety of experimental paradigms to elucidate the role of GAT-1 and the broader implications of enhanced GABAergic signaling.
-
Characterization of GAT-1 Inhibition: The primary application is to quantify the potency and selectivity of this compound as a GAT-1 inhibitor. This is a critical first step before its use in more complex biological systems.
-
Functional Analysis of GABA Receptor Activation: By increasing the ambient concentration of GABA, this compound can be used to potentiate the activity of both synaptic and extrasynaptic GABA receptors. This allows for the study of tonic and phasic GABAergic currents and their modulation.
-
Investigation of Synaptic Plasticity: The enhancement of GABAergic inhibition can influence long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.
-
Behavioral Pharmacology: In animal models, GAT-1 inhibitors have been shown to exhibit anxiolytic, antidepressant-like, and anticonvulsant properties.[3][4][5] this compound can be used in behavioral assays to explore its potential therapeutic effects.
-
Screening for Off-Target Effects: While its primary target is GAT-1, it is essential to assess any direct interaction with GABA receptors or other neurotransmitter systems to ensure that observed effects are indeed due to GAT-1 inhibition.
Quantitative Data Summary
Quantitative data for this compound is not extensively reported in the public domain. Researchers should determine the specific inhibitory constants (IC50 and Ki) using the protocols provided below. For comparative purposes, the following table summarizes the inhibitory potencies of well-characterized GAT-1 inhibitors.
| Compound | Transporter | IC50 | Ki | Reference |
| Tiagabine | human GAT-1 | 0.07 µM | - | [6] |
| NNC-711 | human GAT-1 | 0.04 µM | - | [6] |
| SKF-89976A | rat GAT-1 | - | 550 µM (GAT-2), 944 µM (GAT-3), 7210 µM (BGT-1) | [7] |
| NO-711 | human GAT-1 | - | 740 µM (GAT-2), 350 µM (GAT-3), 3570 µM (BGT-1) | [7] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the effects of this compound on the GABAergic system.
Protocol 1: [³H]GABA Uptake Assay in HEK-293 Cells Expressing GAT-1
This assay is fundamental for determining the inhibitory potency (IC50) of this compound on the GAT-1 transporter.
Materials:
-
HEK-293 cells stably expressing human GAT-1
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin/streptomycin)
-
Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
This compound
-
Scintillation cocktail
-
96-well microplates (scintillant-embedded, e.g., ScintiPlate)
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing GAT-1 in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well ScintiPlates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer.
-
Prepare a solution of [³H]GABA and unlabeled GABA in Assay Buffer to a final concentration of 10 nM [³H]GABA and 1 µM total GABA.
-
-
Assay Performance:
-
Aspirate the culture medium from the wells and wash the cells twice with 200 µL of pre-warmed Assay Buffer.
-
Add 50 µL of Assay Buffer containing either vehicle or varying concentrations of this compound to the wells.
-
To determine non-specific uptake, add a high concentration of a known GAT-1 inhibitor (e.g., 1 mM tiagabine) to a set of wells.
-
Initiate the uptake by adding 50 µL of the [³H]GABA/GABA solution to each well.
-
Incubate the plate at room temperature for 10-20 minutes.
-
-
Termination and Measurement:
-
Terminate the assay by aspirating the solution from the wells and washing the cells three times with 200 µL of ice-cold Assay Buffer.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all other measurements.
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the [³H]GABA Uptake Assay.
Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology in Neurons
This protocol allows for the measurement of changes in GABA-A receptor-mediated tonic and phasic currents in response to GAT-1 inhibition by this compound.
Materials:
-
Brain slices (e.g., hippocampus or cortex) from rodents or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
This compound
-
GABA-A receptor antagonist (e.g., bicuculline)
Procedure:
-
Preparation of Brain Slices:
-
Anesthetize and decapitate the animal according to approved protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Identify a neuron of interest (e.g., a pyramidal neuron in the hippocampus) using the microscope.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp recording from the selected neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Measurement of Tonic Current:
-
Record a stable baseline current.
-
Apply this compound to the perfusion solution at a known concentration.
-
Observe the change in the holding current. The outward shift in the holding current represents the tonic GABA-A receptor-mediated current.
-
Confirm the GABAergic nature of the current by applying a GABA-A receptor antagonist like bicuculline, which should reverse the effect.
-
-
Measurement of Phasic (Synaptic) Currents:
-
Record spontaneous inhibitory postsynaptic currents (sIPSCs) or evoke IPSCs by stimulating nearby interneurons.
-
Apply this compound and observe changes in the frequency, amplitude, and decay kinetics of the IPSCs.
-
-
Data Analysis:
-
Measure the magnitude of the tonic current as the difference in holding current before and after drug application.
-
Analyze the properties of sIPSCs/eIPSCs (amplitude, frequency, decay time) before and during the application of this compound.
-
Caption: Workflow for Electrophysiological Recording.
Protocol 3: Radioligand Binding Assay for GABA-A Receptors
This assay is used to determine if this compound has any direct affinity for the GABA-A receptor, which would be considered an off-target effect.
Materials:
-
Rat brain membranes (prepared from whole brain or specific regions)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]Muscimol or [³H]Flunitrazepam (for the benzodiazepine site)
-
Unlabeled GABA or Diazepam (for non-specific binding)
-
This compound
-
Glass fiber filters
-
Filtration manifold
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Resuspend the final pellet in Binding Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the brain membrane preparation (50-100 µg of protein), [³H] radioligand (e.g., 1-2 nM [³H]Muscimol), and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., 10 µM GABA).
-
Incubate the tubes at 4°C for 60-90 minutes.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Measurement and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine if it displaces the radioligand.
-
Caption: Workflow for Radioligand Binding Assay.
Protocol 4: Behavioral Assessment in Rodents (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used assay to assess anxiety-like behavior in rodents. Anxiolytic compounds, such as some GAT-1 inhibitors, typically increase the time spent in the open arms of the maze.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
Vehicle solution
-
This compound
-
Video tracking software
Procedure:
-
Animal Habituation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
EPM Test:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Compare the data between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Caption: Workflow for a Behavioral Study using the EPM.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the inhibition of GAT-1, which leads to an accumulation of extracellular GABA. This, in turn, enhances the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors, resulting in increased neuronal inhibition.
Caption: Signaling pathway of GAT-1 inhibition.
References
- 1. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of GABA-transporter (GAT) inhibitors on rat behaviour in open-field and elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Dibenzylamino)butanoic Acid Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing stock solutions of 4-(Dibenzylamino)butanoic acid. Due to the limited availability of specific solubility data for this compound, this document outlines a systematic approach to first determine a suitable solvent and then prepare a stock solution of the desired concentration.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₂ | ChemScene |
| Molecular Weight | 283.36 g/mol | ChemScene |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C.[1] | ChemScene[1] |
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a laboratory coat.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Experimental Protocol: Solubility Determination
Before preparing a stock solution, it is essential to determine the solubility of this compound in various common laboratory solvents. This protocol provides a systematic approach to identify a suitable solvent.
Materials:
-
This compound
-
Small test tubes or vials
-
Vortex mixer
-
Water (deionized or distilled)
-
Common laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, 1N NaOH, 1N HCl)
Procedure:
-
Initial Screening:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into several separate test tubes.
-
To each tube, add a small volume (e.g., 100 µL) of a different solvent to be tested.
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect for dissolution. A clear solution indicates solubility at that concentration.
-
-
Quantitative Assessment (if necessary):
-
If a solvent from the initial screening appears promising, a more quantitative assessment can be performed.
-
Start with a known mass of the compound in a vial.
-
Gradually add the chosen solvent in small, measured increments.
-
After each addition, vortex thoroughly until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the known mass of the compound. This will give an approximate solubility value.
-
Data Presentation:
Summarize the solubility screening results in a table for easy comparison.
| Solvent | Concentration Tested (e.g., 10 mg/mL) | Observation (Soluble/Partially Soluble/Insoluble) |
| Water | 10 mg/mL | Record observation |
| DMSO | 10 mg/mL | Record observation |
| DMF | 10 mg/mL | Record observation |
| Ethanol | 10 mg/mL | Record observation |
| Methanol | 10 mg/mL | Record observation |
| 1N NaOH | 10 mg/mL | Record observation |
| 1N HCl | 10 mg/mL | Record observation |
Experimental Protocol: Stock Solution Preparation
Once a suitable solvent has been identified, a stock solution can be prepared to a desired concentration. The following is a general procedure that can be adapted based on the chosen solvent and target concentration.
Materials:
-
This compound
-
Calibrated analytical balance
-
Volumetric flask of the appropriate size
-
Chosen solvent (e.g., DMSO)
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass of this compound.
-
Use the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution in 10 mL: Mass (g) = 0.010 mol/L x 0.010 L x 283.36 g/mol = 0.0283 g (or 28.3 mg)
-
-
Weigh the compound.
-
Carefully weigh out the calculated mass of this compound using an analytical balance.
-
-
Dissolve the compound.
-
Transfer the weighed compound into the volumetric flask.
-
Add a portion of the chosen solvent (e.g., about half of the final volume) to the flask.
-
Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator can be used to aid dissolution.
-
-
Bring to final volume.
-
Once the compound is completely dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Mix and store.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, airtight storage vial.
-
Store the solution at the recommended temperature (e.g., -20°C or -80°C for long-term storage) to maintain stability.
-
Diagrams
Caption: Workflow for preparing a stock solution.
Caption: Workflow for determining compound solubility.
References
Ethyl 4-(dibenzylamino)butanoate: A Chemical Intermediate with Unexplored Potential
Ethyl 4-(dibenzylamino)butanoate is an organic compound with the chemical formula C20H25NO2.[1][2] While it is commercially available from various chemical suppliers, detailed research applications, pharmacological data, and extensive biological studies on this specific molecule are notably scarce in publicly available scientific literature.[1][3] Its primary role appears to be that of a chemical intermediate, a building block used in the synthesis of more complex molecules.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 94911-63-4 | [1][2] |
| Molecular Formula | C20H25NO2 | [1][2] |
| Molecular Weight | 311.42 g/mol | [2] |
Application Notes
Primary Application: Chemical Intermediate
The structure of ethyl 4-(dibenzylamino)butanoate, featuring a tertiary amine and an ester functional group, makes it a versatile intermediate in organic synthesis. The dibenzylamino group can serve as a protecting group for the amine, which can be later debenzylated to yield a primary or secondary amine. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions.
While specific reaction schemes involving ethyl 4-(dibenzylamino)butanoate are not well-documented in research literature, its structural analogs, such as ethyl 4-(dimethylamino)butanoate and other butanoic acid derivatives, are noted for their utility in the synthesis of pharmaceuticals and agrochemicals.[4] For instance, derivatives of 4-hydroxybutanoic acid have been investigated as ligands for γ-hydroxybutyrate (GHB) receptors, with potential applications in treating sleep disorders and anxiety.[5]
Potential Research Applications (Hypothetical)
Based on the activities of structurally related compounds, the following are potential, yet currently unexplored, areas of research for ethyl 4-(dibenzylamino)butanoate and its derivatives:
-
Drug Discovery: The core aminobutanoic acid scaffold is present in various biologically active molecules. Derivatives of this compound could be synthesized and screened for a range of pharmacological activities.
-
Material Science: The dibenzylamino group could impart specific properties to polymers or other materials if the molecule is used as a monomer or additive.
Experimental Protocols
Given the lack of specific published experimental uses of ethyl 4-(dibenzylamino)butanoate, a generalized, hypothetical protocol for its synthesis is provided below. This is based on standard organic chemistry principles.
Protocol 1: Synthesis of Ethyl 4-(dibenzylamino)butanoate
This protocol describes a possible synthetic route via nucleophilic substitution.
Materials:
-
Ethyl 4-bromobutanoate
-
Dibenzylamine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-bromobutanoate (1 equivalent) and dibenzylamine (1.1 equivalents) in acetonitrile.
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-(dibenzylamino)butanoate.
Visualizations
Caption: Synthetic workflow for ethyl 4-(dibenzylamino)butanoate.
Caption: Potential derivatization pathways of ethyl 4-(dibenzylamino)butanoate.
References
- 1. appchemical.com [appchemical.com]
- 2. Ethyl 4-(Dibenzylamino)butanoate | 94911-63-4 [chemicalbook.com]
- 3. Ethyl 4-(dibenzylamino)butanoate|CAS 94911-63-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. elib.bsu.by [elib.bsu.by]
- 5. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation for 4-(dibenzylaminobutyric acid) and its Metabolites
Welcome to the technical support center for the HPLC analysis of 4-(dibenzylaminobutyric acid) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of 4-(dibenzylaminobutyric acid) and its metabolites in a question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my 4-(dibenzylaminobutyric acid) peak?
A1: Poor peak shape is a common issue that can arise from several factors.[1] Peak tailing, in particular, can be caused by column degradation or contamination at the column inlet.[2] Here are some potential causes and solutions:
-
Secondary Interactions: The amine group in 4-(dibenzylaminobutyric acid) can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can mask the silanol groups.[3]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[3]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure the sample diluent is similar in composition to the initial mobile phase conditions.
-
-
Column Contamination: Buildup of contaminants on the column frit or stationary phase can lead to poor peak shape.
Q2: My 4-(dibenzylaminobutyric acid) peak is not well-retained on my C18 column. What can I do?
A2: 4-(dibenzylaminobutyric acid) is an amino acid derivative and may exhibit polar characteristics, leading to poor retention on traditional reversed-phase columns like C18.[5] Here are several strategies to improve retention:
-
Use a Polar-Embedded or Aqueous-Compatible Column: These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar analytes.[5]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic compounds on a reversed-phase column. However, these reagents can have long equilibration times and may not be compatible with mass spectrometry (MS).
-
Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. For an amino acid, adjusting the pH to suppress the ionization of the carboxylic acid group (lower pH) or the amine group (higher pH) can alter its hydrophobicity and retention.
Q3: I am observing ghost peaks in my chromatogram. What is the cause and how can I fix it?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources.[7]
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can cause ghost peaks.[7][8]
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.[7][8]
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.[8]
-
-
Sample Contamination: The sample itself or the vials and caps used may be contaminated.
-
Solution: Ensure proper sample preparation and use clean vials and caps.[8]
-
Q4: My retention times are drifting from one injection to the next. What could be the problem?
A4: Retention time drift can compromise the reliability of your analytical method.[1][9] Several factors can contribute to this issue:
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially for gradient methods or when using techniques like HILIC.[9]
-
Solution: Increase the column equilibration time between injections.[9]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can lead to retention time shifts.[9][10]
-
Temperature Fluctuations: The column temperature can affect retention times.[9]
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[9]
-
-
Flow Rate Instability: A leaking pump or check valve can cause the flow rate to fluctuate.[9]
-
Solution: Check for leaks in the system and ensure the pump is functioning correctly.[4]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for the separation of 4-(dibenzylaminobutyric acid) and its potential metabolites?
A1: The choice of column depends on the polarity of the parent compound and its metabolites. Since 4-(dibenzylaminobutyric acid) has both nonpolar (dibenzylamino group) and polar (aminobutyric acid) moieties, a versatile column is needed.
-
For a mix of polar and nonpolar compounds, a C18 column is a good starting point.[11] However, for more polar metabolites, a polar-embedded C18 column or a HILIC column may be necessary to achieve adequate retention.[5] It is often beneficial to screen different column chemistries during method development.
Q2: How can I optimize the mobile phase for better separation?
A2: Mobile phase optimization is crucial for achieving good resolution.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol.
-
pH: The pH of the mobile phase will affect the ionization state of 4-(dibenzylaminobutyric acid) and its metabolites, which in turn influences their retention. Buffering the mobile phase is essential for reproducible results.
-
Additives: Additives like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape and are compatible with MS detection.[4]
Q3: What are some common metabolites of a compound like 4-(dibenzylaminobutyric acid) that I should look for?
A3: While specific metabolic pathways for 4-(dibenzylaminobutyric acid) are not published, common metabolic transformations for similar structures include:
-
N-debenzylation: Removal of one or both benzyl groups.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic rings of the benzyl groups.
-
Oxidation: Oxidation of the butyric acid side chain.
-
Glucuronidation or Sulfation: Conjugation reactions to increase water solubility for excretion.
These transformations will result in metabolites with varying polarities, which will influence their elution order in reversed-phase HPLC (more polar metabolites will elute earlier).
Quantitative Data Summary
The following tables present hypothetical data for the separation of 4-(dibenzylaminobutyric acid) and its potential metabolites under different HPLC conditions.
Table 1: Retention Times of 4-(dibenzylaminobutyric acid) and Potential Metabolites on Different Columns
| Compound | Retention Time (min) - C18 Column | Retention Time (min) - Polar-Embedded C18 | Retention Time (min) - HILIC Column |
| Metabolite C (Most Polar) | 2.1 | 3.5 | 9.8 |
| Metabolite B | 4.5 | 5.8 | 7.2 |
| Metabolite A | 8.2 | 9.1 | 4.5 |
| 4-(dibenzylaminobutyric acid) | 12.7 | 13.5 | 3.1 |
Table 2: Effect of Mobile Phase pH on Retention Time (C18 Column)
| Compound | Retention Time (min) at pH 3.0 | Retention Time (min) at pH 7.0 |
| Metabolite C | 2.5 | 2.2 |
| Metabolite B | 5.1 | 4.6 |
| Metabolite A | 9.0 | 8.3 |
| 4-(dibenzylaminobutyric acid) | 13.8 | 12.5 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for 4-(dibenzylaminobutyric acid) and Metabolites
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or Mass Spectrometry
Protocol 2: HILIC Method for Polar Metabolites
-
Column: HILIC, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water:Acetonitrile (95:5)
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Water (95:5)
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Hypothetical metabolic pathway for 4-(dibenzylaminobutyric acid).
References
- 1. labcompare.com [labcompare.com]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 7. technewslit.com [technewslit.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pharmaguru.co [pharmaguru.co]
Technical Support Center: Purification of 4-(Dibenzylamino)butanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 4-(Dibenzylamino)butanoic acid. The following information is based on common synthetic routes and standard purification techniques for related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The impurities largely depend on the synthetic route. A common method is the reductive amination of a 4-oxobutanoic acid ester (e.g., ethyl 4-oxobutanoate) with dibenzylamine, followed by hydrolysis. In this case, common impurities include:
-
Unreacted Starting Materials: Dibenzylamine and the 4-oxobutanoic acid ester.
-
Intermediate Imine: The imine formed between dibenzylamine and the 4-oxobutanoate.
-
Reducing Agent Byproducts: Borate salts (if using sodium borohydride derivatives) or other residues from the reducing agent.
-
Over-alkylation Products: While less common in reductive amination, trace amounts of related byproducts are possible.
-
Hydrolysis-related Impurities: Incomplete hydrolysis of the ester can leave the ethyl ester of the final product as an impurity.
Q2: My final product is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common issue, often caused by residual impurities or the use of an inappropriate solvent system. Here are some troubleshooting steps:
-
Initial Purification: First, try to remove major impurities. An acidic wash (e.g., with dilute HCl) can help remove residual dibenzylamine.
-
Solvent System: Experiment with a mixed solvent system for recrystallization. Good solubility in a "good" solvent at high temperatures and poor solubility in a "poor" solvent at low temperatures is ideal. Common systems for amino acids include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring purity. A reverse-phase C18 column is typically suitable. You can develop a method using a mobile phase gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of reaction progress and fraction analysis during column chromatography.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Product is too soluble in the recrystallization solvent. | Choose a solvent in which the product has lower solubility at cold temperatures. Alternatively, use a mixed-solvent system where the product is less soluble. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering to keep the product dissolved. |
| Product lost during washing. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Problem 2: Impurities Co-crystallize with the Product
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | The impurity may have similar solubility to the product in the chosen solvent. Experiment with different solvents or solvent systems. |
| Cooling the solution too quickly. | Rapid cooling can trap impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling. |
| High concentration of impurities. | Perform a preliminary purification step before recrystallization, such as an acid-base extraction or flash column chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a general guideline and may require optimization.
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise with swirling until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Expected Outcome: This procedure can significantly improve the purity of the final product. The table below shows estimated purity improvement based on typical results for similar compounds.
| Purification Stage | Purity (by HPLC) | Recovery |
| Crude Product | ~85% | 100% |
| After Recrystallization | >98% | 70-85% |
Protocol 2: Purification by Flash Column Chromatography
This method is useful for removing impurities with different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes, with 1% acetic acid added to the eluent system to improve the peak shape of the carboxylic acid. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% or higher.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, dry-load the sample onto a small amount of silica gel.
-
Packing and Elution: Pack the column with silica gel in the initial eluent. Carefully load the sample onto the top of the column. Elute the column with the mobile phase gradient, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Expected Outcome: Flash chromatography can effectively separate the target compound from less polar impurities (like dibenzylamine) and more polar impurities.
| Purification Stage | Purity (by HPLC) | Recovery |
| Crude Product | ~85% | 100% |
| After Column Chromatography | >99% | 60-80% |
Visualizations
Below are diagrams illustrating the logical workflows for troubleshooting and experimental procedures.
Caption: Troubleshooting logic for recrystallization.
Caption: Synthesis and purification workflow.
Addressing stability issues of 4-(Dibenzylamino)butanoic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues of 4-(Dibenzylamino)butanoic acid in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My aqueous solution of this compound is showing a decrease in concentration over time. What are the potential causes?
A1: Several factors can contribute to the degradation of this compound in aqueous solutions. Based on its chemical structure, the primary potential degradation pathways are hydrolysis and oxidation. Environmental factors such as pH, temperature, and light exposure can significantly influence the rate of degradation.[1] It is crucial to evaluate the stability of the compound under your specific experimental conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of many drugs is pH-dependent.[1] For this compound, both acidic and basic conditions could potentially lead to hydrolysis of the dibenzylamino group. It is recommended to perform a pH stability profile to determine the optimal pH range for your solution. A general approach is to prepare solutions in a range of buffers (e.g., pH 2, 4, 7, 9, and 12) and monitor the concentration of the compound over time.
Q3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A3: To confirm degradation and identify potential degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[2][3] This method should be able to separate the parent compound from any impurities and degradation products. Forced degradation studies can be performed to intentionally degrade the compound and facilitate the development of such a method.
Q4: What are forced degradation studies and how do I perform them?
A4: Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation pathways and to develop and validate stability-indicating analytical methods.[2][3] Common stress conditions include:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).[2]
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).[2]
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[2]
-
Thermal Degradation: Expose the solid or solution sample to high temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or a photostability chamber).
Q5: My solution of this compound appears to be sensitive to light. What can I do to protect it?
A5: If you suspect photosensitivity, it is crucial to protect your solutions from light. Use amber-colored vials or wrap your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. A photostability study, as part of forced degradation testing, can confirm light sensitivity.
Experimental Protocols
Protocol 1: General Procedure for a pH Stability Study
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution with each buffer to the desired final concentration.
-
Incubation: Store the prepared solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of the compound against time for each pH and determine the degradation rate constant.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Screening: Start with a common reversed-phase column (e.g., C18) and a simple mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) into the HPLC system.
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent compound and all degradation products. The goal is to have a USP tailing factor close to 1 and a resolution of >1.5 between all peaks.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]
Potential Degradation Pathway
Based on the chemical structure of this compound, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the C-N bond.
Caption: Potential hydrolytic degradation of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a compound in an aqueous solution.
Caption: Workflow for assessing the stability of this compound.
Data Presentation
While specific quantitative data for this compound is not publicly available, the results of a pH stability study would typically be presented in a table similar to the one below. Researchers should populate this table with their own experimental data.
Table 1: Example Data Table for pH Stability Study of this compound at 25°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) | % Remaining (pH 12.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general chemical principles and not on specific experimental data for this compound. Researchers are strongly encouraged to perform their own stability studies to determine the stability of the compound under their specific experimental conditions.
References
Technical Support Center: Enhancing the Solubility of 4-(Dibenzylamino)butanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the solubility of 4-(Dibenzylamino)butanoic acid. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in solubilizing this compound?
A1: this compound possesses structural features that present solubility challenges. Its dibenzylamino group contributes to a significant lipophilic character, as indicated by a predicted LogP of 3.5536.[1] This high lipophilicity suggests poor aqueous solubility. Conversely, the butanoic acid moiety provides a handle for pH-dependent solubility enhancement. The key challenge lies in balancing these opposing characteristics to achieve the desired concentration in aqueous or mixed solvent systems.
Q2: What are the most common techniques to improve the solubility of a carboxylic acid-containing compound like this?
A2: The most prevalent and effective methods for enhancing the solubility of acidic compounds include:
-
pH Adjustment: Increasing the pH of the aqueous medium deprotonates the carboxylic acid group, forming a more soluble carboxylate salt.[2]
-
Salt Formation: Creating a salt of the parent compound with a suitable counter-ion can significantly improve its solubility and dissolution rate.[3][4][5]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of lipophilic compounds.[6][7]
-
Formulation with Excipients: Utilizing surfactants, cyclodextrins, or creating solid dispersions can enhance apparent solubility and bioavailability.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. At low pH (more acidic), the carboxylic acid group will be protonated (-COOH), and the compound will be in its less soluble, neutral form. As the pH increases (more basic), the carboxylic acid will be deprotonated to form the carboxylate anion (-COO⁻), which is significantly more polar and thus more soluble in aqueous media.[2][8]
Q4: What should I consider when selecting a salt form?
A4: When selecting a salt form, consider the following:
-
pKa difference: A pKa difference of at least 3 between the drug and the counter-ion generally favors salt formation.[5]
-
Physicochemical properties of the salt: The resulting salt should have desirable properties such as good crystallinity, low hygroscopicity, and high chemical and physical stability.[3]
-
Safety and regulatory acceptance: The chosen counter-ion should be safe and acceptable for the intended application.[9]
Troubleshooting Guides
Issue 1: The compound is poorly soluble in my aqueous buffer even after pH adjustment.
| Possible Cause | Troubleshooting Step |
| Insufficient pH | Ensure the pH of the solution is at least 2 units above the pKa of the carboxylic acid to ensure complete deprotonation. |
| Low intrinsic solubility of the salt | Even in its ionized form, the salt may have limited solubility. Consider using a co-solvent in combination with pH adjustment. |
| Common ion effect | If your buffer contains ions that are also in your salt form, it could suppress solubility. Try a different buffer system. |
Issue 2: The compound precipitates out of the co-solvent mixture upon addition of the aqueous phase.
| Possible Cause | Troubleshooting Step |
| Co-solvent ratio is not optimal | Systematically screen different ratios of co-solvent to aqueous phase to find the optimal composition that maintains solubility. |
| "Salting out" effect | The addition of buffer salts may be reducing the solubility. Prepare the co-solvent/drug mixture and the aqueous buffer separately and mix them slowly with vigorous stirring. |
| Supersaturation and precipitation | The initial high concentration in the organic solvent leads to supersaturation upon mixing. Consider using a precipitation inhibitor or a different formulation strategy like a solid dispersion. |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Solubility Profile
This protocol will help you determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10
-
Vials with magnetic stir bars
-
Stir plate
-
Analytical method to quantify the compound (e.g., HPLC-UV)
-
pH meter
Procedure:
-
Add an excess amount of this compound to vials containing each buffer solution.
-
Stir the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Measure the final pH of each solution.
-
Plot the measured solubility against the final pH.
Data Presentation:
| Final pH | Solubility (µg/mL) |
| 2.0 | Record your data here |
| 4.0 | Record your data here |
| 6.0 | Record your data here |
| 7.4 | Record your data here |
| 8.0 | Record your data here |
| 10.0 | Record your data here |
Protocol 2: Salt Screening
This protocol provides a general workflow for screening different counter-ions to form a more soluble salt.
Materials:
-
This compound
-
A selection of basic counter-ions (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-lysine)
-
Various organic solvents (e.g., ethanol, isopropanol, acetone, acetonitrile)
-
Vials
-
Stir plate and heating block
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a suitable solvent.
-
In separate vials, add equimolar amounts of the different basic counter-ions.
-
Add the solution of the acid to each vial containing a counter-ion.
-
Stir the mixtures at room temperature or with gentle heating.
-
Induce precipitation by cooling, evaporation of the solvent, or addition of an anti-solvent.
-
Isolate any resulting solids by filtration and dry them.
-
Characterize the solids (e.g., by XRPD, DSC, TGA) to confirm salt formation and assess their physical properties.
-
Determine the aqueous solubility of the confirmed salts using Protocol 1.
Data Presentation:
| Counter-ion | Solvent(s) Used | Solid Form Obtained (e.g., crystalline, amorphous) | Aqueous Solubility (pH 7.4) (µg/mL) | Hygroscopicity |
| Sodium | Ethanol | Crystalline | Record your data here | Record your data here |
| Potassium | Isopropanol | Crystalline | Record your data here | Record your data here |
| L-lysine | Ethanol/Water | Amorphous | Record your data here | Record your data here |
Protocol 3: Co-solvent Screening
This protocol outlines a method for identifying a suitable co-solvent system.
Materials:
-
This compound
-
Various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vials
-
Vortex mixer
Procedure:
-
Prepare stock solutions of this compound in each co-solvent at a high concentration.
-
In separate vials, prepare a series of co-solvent/buffer mixtures with varying volume ratios (e.g., 10:90, 20:80, 50:50).
-
Add a small aliquot of the stock solution to each co-solvent/buffer mixture.
-
Vortex the vials and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).
-
For the clear solutions, determine the concentration of the dissolved compound.
Data Presentation:
| Co-solvent | Co-solvent:Buffer Ratio (v/v) | Visual Observation (Clear/Precipitate) | Solubility (mg/mL) |
| Ethanol | 10:90 | Record your data here | Record your data here |
| 20:80 | Record your data here | Record your data here | |
| Propylene Glycol | 10:90 | Record your data here | Record your data here |
| 20:80 | Record your data here | Record your data here | |
| PEG 400 | 10:90 | Record your data here | Record your data here |
| 20:80 | Record your data here | Record your data here |
Visualizations
Caption: A general workflow for selecting a solubility enhancement strategy.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. improvedpharma.com [improvedpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
Common experimental pitfalls with 4-(dibenzylaminobutyric acid)
Welcome to the technical support center for 4-(dibenzylamino)butyric acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this GABA transporter 1 (GAT-1) inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-(dibenzylamino)butyric acid?
4-(dibenzylamino)butyric acid is an inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, it prevents the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, thereby increasing extracellular GABA concentrations and enhancing GABAergic neurotransmission.[1] This mechanism is therapeutically relevant for conditions such as epilepsy and other neurological disorders.[1]
Q2: What are the typical storage conditions for 4-(dibenzylamino)butyric acid?
To ensure stability, 4-(dibenzylamino)butyric acid should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, maintaining the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: In what solvents is 4-(dibenzylamino)butyric acid soluble?
Troubleshooting Guides
Problem 1: Compound Precipitation in Aqueous Solutions
Symptoms:
-
Visible precipitate forms when the DMSO stock solution of 4-(dibenzylamino)butyric acid is added to cell culture media or aqueous buffers.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Low Aqueous Solubility: The compound has limited solubility in aqueous environments. The final concentration of DMSO in the assay may be too low to maintain its solubility.
-
pH Effects: The pH of the aqueous solution may affect the ionization state and, consequently, the solubility of the butyric acid moiety.
-
Salt Concentration: High salt concentrations in the buffer can decrease the solubility of organic compounds (salting out).
Solutions:
| Solution | Detailed Steps | Considerations |
| Optimize DMSO Concentration | 1. Determine the maximum DMSO concentration tolerated by your cell line or experimental system without causing toxicity. 2. Prepare a more dilute stock solution of 4-(dibenzylamino)butyric acid in DMSO. 3. Add a larger volume of the dilute stock to your aqueous solution to reach the desired final concentration, ensuring the final DMSO concentration remains below the tolerated limit. | Many cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined. |
| Use of Surfactants or Solubilizing Agents | 1. Consider the addition of a small amount of a biocompatible surfactant, such as Pluronic® F-68 or Cremophor® EL, to the aqueous solution. 2. Test a range of surfactant concentrations to find the optimal balance between solubility enhancement and potential biological effects. | Surfactants can have their own biological effects and may interfere with certain assays. Appropriate controls are essential. |
| pH Adjustment | 1. Prepare buffers at slightly different pH values (e.g., pH 7.2, 7.4, 7.6) to assess the impact on solubility. 2. The carboxylic acid group suggests that solubility might increase at a slightly more basic pH. | Ensure the chosen pH is compatible with your experimental system and does not affect the biological activity being measured. |
Problem 2: Inconsistent or Noisy Data in GABA Uptake Assays
Symptoms:
-
High variability between replicate wells.
-
Low signal-to-noise ratio.
-
Inconsistent IC50 values across experiments.
Possible Causes:
-
Cell Health and Plating Density: Unhealthy or inconsistently plated cells will lead to variable transporter expression and uptake.
-
Assay Temperature: GABA uptake is an active process and is sensitive to temperature fluctuations.
-
Incomplete Washing: Residual radiolabeled GABA or test compound can lead to high background signals.
-
Compound Instability: The compound may degrade in the assay medium over the course of the experiment.
Solutions:
| Solution | Detailed Steps | Considerations |
| Standardize Cell Culture | 1. Ensure cells are in the logarithmic growth phase and have high viability before plating. 2. Use a consistent plating density and allow cells to form a uniform monolayer. | Visually inspect cells before each experiment. |
| Maintain Consistent Temperature | 1. Pre-warm all buffers and solutions to the assay temperature (typically 37°C). 2. Perform the uptake and wash steps in a temperature-controlled environment. | Even brief exposure to cold temperatures can significantly reduce transporter activity. |
| Optimize Washing Steps | 1. Increase the number or volume of washes with ice-cold buffer to remove unbound radiolabel. 2. Ensure rapid and complete removal of the wash buffer between steps. | Perform washes quickly to minimize dissociation of the inhibitor and efflux of the radiolabel. |
| Assess Compound Stability | 1. Prepare fresh stock solutions for each experiment. 2. Pre-incubate the compound in the assay buffer for the duration of the experiment and then test its activity to check for degradation. | Butyric acid derivatives can be susceptible to hydrolysis.[2] |
Problem 3: Potential Off-Target Effects or Cytotoxicity
Symptoms:
-
Unexpected biological responses not consistent with GAT-1 inhibition.
-
Cell death or changes in cell morphology at higher concentrations.
-
Inhibition of cell proliferation.
Possible Causes:
-
Non-Specific Inhibition: The compound may inhibit other GABA transporters (GAT-2, GAT-3, BGT-1) or other unrelated targets at higher concentrations.
-
Cytotoxicity of the Dibenzylamine Moiety: Compounds containing dibenzylamine or related structures can exhibit cytotoxic effects.
-
Effects of the Butyric Acid Moiety: Butyric acid is known to inhibit histone deacetylases (HDACs) and can affect cell proliferation and differentiation.[2]
Solutions:
| Solution | Detailed Steps | Considerations |
| Determine IC50 and Therapeutic Window | 1. Perform a dose-response curve to determine the IC50 for GAT-1 inhibition. 2. Conduct a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the compound becomes toxic. 3. Work within a concentration range that is effective for GAT-1 inhibition but not cytotoxic. | A large window between the effective concentration and the toxic concentration is desirable. |
| Use Control Compounds | 1. Include a known specific GAT-1 inhibitor (e.g., Tiagabine) as a positive control. 2. Use a structurally related but inactive compound as a negative control, if available. | This helps to confirm that the observed effects are due to GAT-1 inhibition. |
| Assess Off-Target Activity | 1. If available, test the compound in assays for other GABA transporters or common off-targets. 2. Observe for cellular changes unrelated to GABAergic signaling, such as alterations in cell morphology or gene expression patterns. | Be aware of the potential for HDAC inhibition by the butyric acid component.[2] |
Experimental Protocols
Protocol 1: Preparation of 4-(dibenzylamino)butyric acid Stock Solution
-
Weighing: Accurately weigh the desired amount of 4-(dibenzylamino)butyric acid powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: [³H]GABA Uptake Assay in Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell line expressing GAT-1.
Materials:
-
Cells expressing GAT-1 (e.g., HEK293-GAT1)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
4-(dibenzylamino)butyric acid and other test compounds
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Plate cells in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Solutions:
-
Prepare serial dilutions of 4-(dibenzylamino)butyric acid in assay buffer.
-
Prepare a solution of [³H]GABA and unlabeled GABA in assay buffer at the desired final concentration.
-
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted test compounds or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
-
Uptake Initiation:
-
Add the [³H]GABA/GABA solution to each well to start the uptake reaction.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. This time should be within the linear range of uptake for your cell system.
-
-
Uptake Termination and Washing:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold assay buffer to stop the uptake and remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT-1 inhibitor like tiagabine) from the total uptake.
-
Plot the percentage of inhibition versus the log concentration of 4-(dibenzylamino)butyric acid and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of GAT-1 inhibition.
Caption: Workflow for a [³H]GABA uptake assay.
Caption: Logical flow for troubleshooting common issues.
References
Refining laboratory protocols for experiments with 4-(Dibenzylamino)butanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Dibenzylamino)butanoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with common challenges encountered during synthesis, purification, characterization, and biological experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Due to its structural similarity to GABA, it is primarily investigated as a potential modulator of GABAergic neurotransmission. Its dibenzyl groups increase its lipophilicity compared to GABA, which may enhance its ability to cross the blood-brain barrier. Research applications include studying its potential as a GABA uptake inhibitor, with possible therapeutic implications for neurological disorders such as epilepsy and anxiety.
2. What are the typical starting materials for the synthesis of this compound?
The most common synthetic route involves the N-alkylation of a 4-aminobutanoic acid ester (such as ethyl 4-aminobutanoate) with benzyl bromide, followed by hydrolysis of the ester to yield the final carboxylic acid.
3. What are the key safety precautions to consider when working with this compound and its synthetic precursors?
-
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong bases like sodium hydride or potassium carbonate, often used in the alkylation step, are corrosive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are hazardous and should be handled with care in a fume hood.
-
For this compound itself, while specific toxicity data is limited, it is prudent to handle it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. A safety data sheet (SDS) should always be consulted before use.
4. How can I monitor the progress of the synthesis reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (4-aminobutanoic acid ester), the mono-benzylated intermediate, and the desired dibenzylated product. The disappearance of the starting material and the appearance of the product spot indicate the progression of the reaction.
5. What is the best method for purifying the final product?
Purification can typically be achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective for obtaining a pure crystalline product. If impurities are difficult to remove by recrystallization, silica gel column chromatography can be employed.
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inactive reagents. 2. Insufficient base. 3. Reaction temperature is too low. 4. Presence of moisture. | 1. Use fresh or newly purchased benzyl bromide and ensure the 4-aminobutanoic acid ester is pure. 2. Use a sufficient excess of a strong, non-nucleophilic base (e.g., potassium carbonate, sodium hydride). 3. The reaction may require heating. Monitor the reaction at a slightly elevated temperature (e.g., 50-60 °C). 4. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of multiple products (mono- and di-benzylated) | 1. Insufficient amount of benzyl bromide. 2. Short reaction time. | 1. Use a slight excess of benzyl bromide (e.g., 2.2 equivalents) to favor the formation of the dibenzylated product. 2. Allow the reaction to proceed for a longer duration and monitor by TLC until the mono-benzylated intermediate is consumed. |
| Difficult to remove the solvent (e.g., DMF) | High boiling point of the solvent. | Remove the bulk of the solvent under reduced pressure. For residual amounts, perform an aqueous workup and extract the product into an organic solvent with a lower boiling point (e.g., ethyl acetate or dichloromethane). Washing the organic layer with brine can help remove residual DMF. |
Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Product oils out during recrystallization | 1. The solution is supersaturated. 2. The boiling point of the solvent is higher than the melting point of the product. 3. Impurities are present. | 1. Add a small amount of the "good" solvent to redissolve the oil and then cool the solution more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. 2. Choose a lower-boiling solvent system. 3. Attempt to purify a small amount by column chromatography to obtain a pure seed crystal for inducing crystallization. |
| Poor separation during column chromatography | 1. Inappropriate solvent system. 2. Column overloading. | 1. Use TLC to determine an optimal solvent system that provides good separation between the product and impurities (an Rf value of ~0.3 for the product is ideal). 2. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude product). |
Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Broad peaks in the 1H NMR spectrum | 1. Presence of acidic proton (carboxylic acid). 2. Sample is not fully dissolved or contains paramagnetic impurities. | 1. Add a drop of D2O to the NMR tube and re-acquire the spectrum. The carboxylic acid proton peak will exchange with deuterium and disappear or broaden significantly. 2. Ensure the sample is fully dissolved in the NMR solvent. Filter the solution through a small plug of cotton or glass wool into the NMR tube if necessary. |
| Difficulty in obtaining a clear mass spectrum | The compound may not ionize well under the chosen conditions. | Try different ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) in both positive and negative ion modes. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound starting from ethyl 4-aminobutanoate.
Materials:
-
Ethyl 4-aminobutanoate hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free-basing of Ethyl 4-aminobutanoate:
-
Dissolve ethyl 4-aminobutanoate hydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath and add a solution of potassium carbonate (1.5 eq) in water dropwise with stirring until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of ethyl 4-aminobutanoate as an oil.
-
-
N,N-Dibenzylation:
-
Dissolve the ethyl 4-aminobutanoate (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF.
-
Add benzyl bromide (2.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-(dibenzylamino)butanoate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ethyl 4-(dibenzylamino)butanoate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with 1 M HCl.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Results
| Parameter | Value | Expected Outcome |
| Reactants | Ethyl 4-aminobutanoate, Benzyl bromide, K₂CO₃ | N,N-dibenzylation |
| Solvent | DMF | Good solubility for reactants |
| Reaction Temperature | 50-60 °C | Reasonable reaction rate |
| Reaction Time | 12-24 hours | High conversion to product |
| Purification Method | Recrystallization | Crystalline solid with >95% purity |
| Typical Yield | 60-80% | - |
Table 2: Characterization Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (m, 10H, Ar-H), ~3.6 (s, 4H, N-CH₂-Ph), ~2.4 (t, 2H, N-CH₂-), ~2.2 (t, 2H, -CH₂-COOH), ~1.8 (p, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | ~178 (C=O), ~139 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~58 (N-CH₂-Ph), ~52 (N-CH₂-), ~32 (-CH₂-COOH), ~23 (-CH₂-CH₂-CH₂-) |
| Mass Spec (ESI+) | [M+H]⁺ = 284.16 |
| Melting Point | Dependent on purity, literature values should be consulted. |
Mandatory Visualization
Below are diagrams representing key workflows and a proposed signaling pathway related to the experimental use of this compound.
How to troubleshoot inconsistent results in 4-(Dibenzylamino)butanoic acid assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during the analysis of 4-(Dibenzylamino)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of gamma-aminobutyric acid (GABA).[1][2] Given its structural similarity to GABA, its primary expected mechanism of action is the inhibition of GABA aminotransferase (GABA-T), also known as 4-aminobutyrate transaminase (ABAT).[3][4] GABA-T is the key enzyme responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4][5] By inhibiting GABA-T, compounds like this compound can increase GABA levels in the brain, enhancing inhibitory signaling.[4] This mechanism is a therapeutic target for conditions such as epilepsy and addiction.[4][6]
Q2: What are the common assays used to study this compound?
The two primary types of assays for studying this compound are:
-
Enzyme Inhibition Assays: These assays measure the ability of the compound to inhibit the activity of GABA aminotransferase (GABA-T). The activity of GABA-T is typically monitored spectrophotometrically by measuring the production of its products.[3][6]
-
Quantitative Analysis (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to accurately measure the concentration of this compound in various biological matrices, such as plasma or tissue homogenates. This is crucial for pharmacokinetic and pharmacodynamic studies. Due to the properties of butanoic acid derivatives, a derivatization step is often employed to improve chromatographic retention and detection sensitivity.[7][8][9]
Troubleshooting Guide for GABA-T Inhibition Assays
Inconsistent results in GABA-T inhibition assays can arise from various factors, from reagent stability to improper assay conditions. This guide addresses common issues in a question-and-answer format.
Q3: My IC50 values for this compound are highly variable between experiments. What could be the cause?
High variability in IC50 values is a common issue and can stem from several sources:
-
Enzyme Activity and Stability: The activity of recombinant GABA-T can vary between batches and decrease with improper storage. It is crucial to use a highly purified and well-characterized enzyme. For instance, human GABA-T has been shown to have different sensitivities to inhibitors compared to bacterial GABA-T.[10]
-
Reagent Stability: Key reagents, including the substrate (GABA), co-factor (α-ketoglutarate), and the inhibitor itself, can degrade over time. It is recommended to prepare fresh solutions for each experiment and store stock solutions appropriately.[6][11]
-
Assay Conditions: Minor variations in pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor potency.[6]
Q4: I am observing a high background signal in my no-inhibitor control wells. How can I reduce this?
A high background signal can mask the true inhibitory effect of your compound. Consider the following:
-
Substrate Purity: Impurities in the GABA or α-ketoglutarate preparations can contribute to non-specific reactions. Use high-purity reagents.
-
Contamination of Enzyme Preparation: The enzyme preparation may contain other dehydrogenases that can react with the detection reagents. Ensure the use of highly purified GABA-T.
-
Non-enzymatic Reaction: The detection reagents themselves might react over time. Run a "no-enzyme" control to assess the rate of non-enzymatic background signal generation.
Q5: The inhibitory effect of this compound seems to decrease over the course of the assay. What is happening?
This could indicate that this compound is unstable under the assay conditions.
-
Compound Instability: The compound may be degrading in the aqueous assay buffer. You can assess the stability of the compound by incubating it in the assay buffer for the duration of the experiment and then analyzing its concentration by LC-MS.[9]
-
Irreversible Inhibition: While many inhibitors are reversible, some can be mechanism-based inactivators that permanently disable the enzyme. However, if the effect is decreasing, this is less likely.
Below is a troubleshooting workflow for investigating inconsistent results in enzyme inhibition assays.
Troubleshooting Guide for LC-MS/MS Quantification
Accurate quantification of this compound is essential for understanding its pharmacological properties. The following are common issues encountered during LC-MS/MS analysis.
Q6: I am seeing poor peak shape and inconsistent retention times for this compound. What should I check?
-
Column Choice and Mobile Phase: Butanoic acid derivatives can be challenging to retain on standard C18 columns. Consider a column with alternative chemistry or use ion-pairing reagents in the mobile phase. Ensure the mobile phase is properly prepared and filtered.[8]
-
Sample Preparation: Inadequate sample cleanup can introduce matrix effects that interfere with chromatography. Ensure your protein precipitation and/or solid-phase extraction (SPE) protocol is optimized and consistently applied.
-
System Contamination: Contamination in the LC system can lead to peak tailing and shifting retention times. Flush the system thoroughly.
Q7: My assay sensitivity is low, and I'm struggling to detect low concentrations of the analyte. How can I improve this?
-
Derivatization: Derivatizing the carboxylic acid group of this compound can significantly enhance ionization efficiency and, therefore, sensitivity. Reagents like 3-nitrophenylhydrazine (3-NPH) are commonly used for this purpose.[7][8][9]
-
Mass Spectrometer Parameters: Optimize the source conditions (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) for your analyte.
-
Sample Extraction: A more efficient extraction method can concentrate the analyte, leading to a stronger signal.
Q8: I am observing "ghost peaks" in my chromatograms, even in blank injections. Where are they coming from?
Ghost peaks are a common problem in sensitive LC-MS analysis and can originate from several sources:[12]
-
Mobile Phase Contamination: Impurities in the water or organic solvents used for the mobile phase can accumulate on the column and elute during a gradient run. Use high-purity, LC-MS grade solvents.[12]
-
Sample Carryover: The analyte from a high-concentration sample may not be completely washed out of the injector or column, leading to its appearance in subsequent runs. Optimize the needle wash and consider injecting blanks between high-concentration samples.
-
Contaminated Vials or Caps: Leachables from plastic vials or septa can cause interfering peaks. Use high-quality, certified vials and caps.
Experimental Protocols
Protocol 1: General GABA-T Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound like this compound against GABA-T. The reaction is coupled to a dehydrogenase that produces a colored or fluorescent product.[3][6][7]
Materials:
-
Purified recombinant human GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Assay Buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of GABA, α-ketoglutarate, and NADP+ in assay buffer.
-
Inhibitor Dilution: Perform a serial dilution of this compound in assay buffer to achieve a range of desired concentrations. Include a "no inhibitor" control.
-
Assay Reaction:
-
To each well of the 96-well plate, add the inhibitor dilution (or buffer for the control).
-
Add the GABA-T and SSADH enzymes.
-
Pre-incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of GABA, α-ketoglutarate, and NADP+.
-
-
Data Acquisition: Monitor the increase in absorbance or fluorescence (due to NADPH formation) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: General LC-MS/MS Quantification with Derivatization
This protocol provides a general method for the quantification of a butanoic acid derivative in a biological matrix like plasma, incorporating a derivatization step.[7][8][13]
Materials:
-
Plasma samples
-
Internal standard (a stable isotope-labeled version of the analyte is ideal)
-
Acetonitrile (ACN) for protein precipitation
-
Derivatization reagent (e.g., 3-nitrophenylhydrazine, 3-NPH)
-
Coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Add the internal standard.
-
Precipitate proteins by adding cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Add the derivatization reagent (3-NPH) and coupling agent (EDC) to the supernatant.
-
Incubate at an elevated temperature (e.g., 40°C) for a defined time (e.g., 30 minutes).
-
-
Extraction (Optional but Recommended):
-
Perform a liquid-liquid extraction to remove excess derivatization reagents and further clean up the sample.
-
Evaporate the organic layer to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the derivatized analyte using a suitable C18 column and a gradient of water and organic solvent (both typically containing a small amount of acid like formic acid).
-
Detect the analyte using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of the analyte in the original samples using a calibration curve prepared in the same matrix.
-
Data Summary Tables
Table 1: Typical Reagent Concentrations for GABA-T Inhibition Assay
| Reagent | Typical Concentration | Notes |
| GABA | 1-10 mM | Should be saturating relative to its Km value. |
| α-ketoglutarate | 1-5 mM | Also a substrate for the enzyme. |
| NADP+ | 0.5-2.5 mM | Co-factor for the dehydrogenase. |
| Human GABA-T | 1-5 µg/mL | Concentration should be optimized for a linear reaction rate.[3] |
| SSADH | 0.1-1 U/mL | Should be in excess to ensure it is not rate-limiting. |
| This compound | Varies (e.g., 1 nM - 100 µM) | A wide range is used to determine the IC50. |
Table 2: Example LC-MS/MS Parameters for a Derivatized Butanoic Acid
| Parameter | Typical Setting | Purpose |
| LC System | ||
| Column | C18, 2.1 x 100 mm, <3 µm | Separation of the analyte from matrix components. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution. |
| Flow Rate | 0.3-0.5 mL/min | Depends on column dimensions. |
| Gradient | 10% to 90% B over several minutes | To elute the analyte of interest. |
| MS/MS System | ||
| Ionization Mode | Positive ESI | Derivatization often adds a readily ionizable group. |
| MRM Transition 1 | Analyte specific (e.g., Q1 > Q3) | For quantification (most intense). |
| MRM Transition 2 | Analyte specific (e.g., Q1 > Q3) | For confirmation. |
| Collision Energy | Analyte specific | Optimized for maximum fragmentation to the desired product ion. |
Signaling Pathway Diagram
Inhibition of GABA-T by this compound leads to an accumulation of GABA in the synapse, which enhances the activation of postsynaptic GABA receptors.
References
- 1. 4-Amino-3-alkylbutanoic acids as substrates for gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 5. rsc.org [rsc.org]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. bmrservice.com [bmrservice.com]
- 8. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
Optimization of reaction conditions for derivatizing 4-(Dibenzylamino)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-(Dibenzylamino)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when derivatizing this compound?
A1: The primary challenge stems from the steric hindrance caused by the two bulky benzyl groups attached to the nitrogen atom. This can impede the approach of reagents to the carboxylic acid group, potentially leading to slower reaction rates, incomplete conversion, and the need for more forcing reaction conditions.
Q2: Which derivatization methods are most suitable for this compound?
A2: The two most common and suitable derivatization methods for the carboxylic acid moiety are:
-
Amide bond formation: Coupling the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. This is a versatile method for introducing a wide range of functional groups.
-
Esterification: Reacting the carboxylic acid with an alcohol under acidic or coupling agent-mediated conditions to form an ester. This is often used for protecting the carboxylic acid or modifying its solubility.
Q3: What are the key considerations for selecting a solvent for these derivatization reactions?
A3: The choice of solvent is critical for ensuring that all reactants remain in solution. For amide coupling reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are commonly used. For esterification, the alcohol reactant itself can sometimes serve as the solvent, or non-polar solvents like toluene can be used, especially if water removal is necessary. The solubility of N,N-dibenzyl-protected amino acids can be limited in some common organic solvents, so preliminary solubility tests are recommended.
Troubleshooting Guides
Amide Bond Formation
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Steric Hindrance | The bulky dibenzylamino group may be hindering the approach of the amine. |
| * Action: Switch to a more powerful coupling reagent like HATU or PyBOP, which are known to be effective for sterically hindered couplings.[1] Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. | |
| Incomplete Activation of Carboxylic Acid | The coupling reagent may not be efficiently activating the carboxylic acid. |
| * Action: Ensure that the coupling agent (e.g., EDC) is fresh and has been stored under anhydrous conditions. Use a slight excess of the coupling agent and an additive like HOBt or HOAt to improve efficiency and suppress side reactions.[2][3] | |
| Poor Nucleophilicity of the Amine | The amine being used may be electron-deficient or sterically hindered itself. |
| * Action: Increase the equivalents of the amine used. If possible, switch to a less hindered or more nucleophilic amine. | |
| Inadequate Base | Insufficient or inappropriate base can lead to poor reaction kinetics. |
| * Action: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid salts and facilitate the reaction. Typically, 2-3 equivalents are used. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Racemization | If the chiral center is adjacent to the carboxyl group, racemization can occur during activation. |
| * Action: Use additives like HOBt or HOAt, which are known to suppress racemization by forming a more stable active ester intermediate.[3] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction. | |
| Formation of N-acylurea | The activated carboxylic acid can react with the urea byproduct of carbodiimide reagents (e.g., EDC, DCC). |
| * Action: Add HOBt or a similar additive to trap the activated intermediate and prevent this side reaction.[3] | |
| Hydrolysis of Activated Ester | Trace amounts of water in the reaction can hydrolyze the activated ester back to the carboxylic acid. |
| * Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Esterification
Issue 1: Incomplete Esterification
| Possible Cause | Suggested Solution |
| Equilibrium Limitation (Fischer Esterification) | Fischer esterification is a reversible reaction, and the presence of water can drive the equilibrium back to the starting materials.[4] |
| * Action: Use a large excess of the alcohol, which can also serve as the solvent. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[4] | |
| Steric Hindrance | The bulky dibenzylamino group hinders the approach of the alcohol. |
| * Action: For sterically hindered acids, consider using a carbodiimide-mediated esterification (like the Steglich esterification) with a catalytic amount of DMAP.[5] Alternatively, using a milder catalyst like diphenylammonium triflate (DPAT) in a fluorous medium has been shown to be effective for hindered substrates.[6] | |
| Insufficient Catalyst | The acid catalyst may not be present in a sufficient amount to promote the reaction effectively. |
| * Action: Ensure an adequate amount of a strong acid catalyst like sulfuric acid or tosic acid is used for Fischer esterification. |
Quantitative Data Summary
The optimal reaction conditions for the derivatization of this compound will depend on the specific reagents used and the scale of the reaction. The following tables provide typical ranges for key parameters based on protocols for sterically hindered amino acids.
Table 1: Typical Conditions for Amide Coupling
| Parameter | EDC/HOBt | HATU |
| Equivalents of this compound | 1.0 | 1.0 |
| Equivalents of Amine | 1.0 - 1.2 | 1.0 - 1.2 |
| Equivalents of Coupling Agent | 1.1 - 1.5 | 1.1 - 1.2 |
| Equivalents of Additive (HOBt) | 1.0 - 1.2 | N/A |
| Equivalents of Base (DIPEA) | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent | DMF, DCM | DMF, DCM |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
Table 2: Typical Conditions for Esterification
| Parameter | Fischer Esterification | Steglich Esterification |
| Equivalents of this compound | 1.0 | 1.0 |
| Equivalents of Alcohol | Large excess (often as solvent) | 1.2 - 1.5 |
| Catalyst/Reagent | H₂SO₄ (catalytic) | DCC (1.1 - 1.2 eq), DMAP (0.1 - 0.2 eq) |
| Solvent | Alcohol or Toluene | DCM, THF |
| Temperature | Reflux | 0 °C to RT |
| Reaction Time | 4 - 12 hours | 2 - 6 hours |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the mixture and cool to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Steglich Esterification
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) in one portion to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for amide coupling of this compound.
Caption: Decision logic for selecting an appropriate esterification method.
References
- 1. jpt.com [jpt.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Preventing the degradation of 4-(Dibenzylamino)butanoic acid during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-(Dibenzylamino)butanoic acid during long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
Several factors can contribute to the degradation of this compound over time. These include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
Humidity: Moisture can facilitate hydrolytic degradation pathways.
-
Light: Exposure to light, particularly UV light, can provide the energy for photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly of the tertiary amine.
-
pH: Although generally stable, extremes in pH in a solution can potentially catalyze degradation.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: 2-8°C is the recommended storage temperature.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
-
Form: For longest-term stability, store the compound as a dry solid.
Q3: How can I assess the purity and detect degradation of my this compound sample?
Several analytical techniques can be employed to assess the purity and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to separate the parent compound from potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for identifying and quantifying the parent compound and its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify any structural changes due to degradation.
Troubleshooting Guide
Problem: I observe a new peak in my HPLC chromatogram after storing a solution of this compound for several weeks.
-
Possible Cause: This new peak likely represents a degradation product. The tertiary amine is susceptible to oxidation, and the benzyl groups could be subject to cleavage.
-
Solution:
-
Characterize the new peak: Use LC-MS/MS to determine the mass of the new compound. This can help in identifying the degradation product (e.g., N-oxide, de-benzylated product).
-
Review storage conditions: Ensure the solution was stored protected from light and at the recommended temperature. If it was a stock solution, consider preparing fresh solutions more frequently.
-
Consider solvent effects: The stability of the compound can be solvent-dependent. If possible, prepare solutions in a solvent known for its stability-preserving properties (e.g., anhydrous, aprotic solvents) immediately before use.
-
Problem: The potency of my this compound seems to have decreased in my biological assay.
-
Possible Cause: Degradation of the compound is a likely cause for the loss of potency.
-
Solution:
-
Purity analysis: Re-analyze the purity of your compound using a validated HPLC or LC-MS/MS method to quantify the amount of the active parent compound remaining.
-
Forced degradation study: To understand the potential degradation pathways, you can perform a forced degradation study. This involves subjecting the compound to stress conditions (e.g., heat, acid, base, oxidation, light) to intentionally induce degradation and identify the resulting products. This information is invaluable for developing stability-indicating analytical methods.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach to developing an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Chromatographic Conditions (Example):
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (due to the benzene rings).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
5. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by showing that the method can separate the parent compound from its degradation products, which can be generated through forced degradation studies.
Protocol 2: Forced Degradation Study
1. Objective:
-
To identify potential degradation pathways and degradation products of this compound.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 80°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
3. Procedure:
-
For each condition, prepare a solution of this compound (e.g., 1 mg/mL).
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by the developed stability-indicating HPLC method and by LC-MS/MS to identify and characterize the degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Light | Protect from light (use amber vials) | Prevents photolytic degradation. |
| Humidity | Store in a desiccator or with a desiccant | Minimizes hydrolytic degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Physical Form | Solid | Generally more stable than solutions. |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 15% | 4-(Benzylamino)butanoic acid |
| 0.1 M NaOH, 60°C | 5% | Minor unidentified peaks |
| 3% H₂O₂, RT | 25% | This compound N-oxide |
| Heat (80°C, solid) | <5% | No significant degradation |
| UV Light (254 nm) | 10% | Multiple minor degradation products |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Mitigating matrix effects in LC-MS analysis of 4-(dibenzylaminobutyric acid)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS analysis of 4-(dibenzylaminobutyric acid).
Troubleshooting Guides
Q1: I am observing significant ion suppression for 4-(dibenzylaminobutyric acid). What are the initial troubleshooting steps?
A: When significant ion suppression is detected, a systematic approach is required to identify and mitigate the source of the interference. The following workflow provides a logical sequence for troubleshooting.
Validation & Comparative
A Comparative Guide to Validating an HPLC Method for 4-(Dibenzylamino)butanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-(Dibenzylamino)butanoic acid. Recognizing the limited availability of specific validated methods for this compound, this document establishes a robust framework by drawing comparisons with validated methods for structurally similar compounds, such as gamma-aminobutyric acid (GABA) and other organic acids. The guide also presents alternative analytical techniques and includes detailed experimental protocols and comparative performance data to aid researchers in selecting and validating the most suitable method for their specific needs.
Methodology Comparison: HPLC, GC-MS, and qNMR
The selection of an analytical method is critical for obtaining reliable quantitative data. While HPLC is a widely used and robust technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | qNMR |
| Principle | Separation based on polarity, detection via UV absorbance after reaction with a chromophore. | Separation of volatile compounds based on boiling point and mass-to-charge ratio detection. | Quantification based on the integrated signal of specific nuclei in a magnetic field. |
| Selectivity | High, dependent on chromatographic separation and derivatization reaction. | Very high, based on both chromatographic retention time and mass fragmentation pattern. | High, based on unique nuclear magnetic resonance signals. |
| Sensitivity | High (ng/mL to µg/mL range). LOD and LOQ can be as low as 0.004 µg/ml and 0.02 µg/ml respectively for similar compounds.[1] | Very high, often in the pg/mL range. | Lower sensitivity, typically in the µg/mL to mg/mL range. |
| Precision (%RSD) | Typically < 6%.[1] | Typically < 15%. | High precision, often < 1%. |
| Accuracy (% Recovery) | Generally high, often between 76.3% and 99.2%.[2] | High, but can be affected by derivatization efficiency. | Very high, as it can be a primary ratio method. |
| Throughput | High, especially with autosamplers. | Moderate, sample derivatization can be time-consuming. | Low to moderate, requires longer acquisition times. |
| Sample Derivatization | Often required for compounds lacking a strong chromophore. | Often required to increase volatility and thermal stability. | Not required. |
| Instrumentation Cost | Moderate. | High. | Very high. |
| Key Advantages | Robust, reliable, and widely available. | Excellent for identifying unknown impurities. | Non-destructive, provides structural information. |
| Key Disadvantages | Derivatization can add complexity and variability. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to other methods. |
Experimental Protocols
Proposed HPLC Method for this compound Quantification
This proposed method is based on established protocols for similar amino acids and requires derivatization for UV detection.
1. Sample Preparation (Protein Precipitation for Plasma/Serum)
This protocol is suitable for removing proteins from biological matrices.[3]
-
Materials:
-
Biological plasma or serum samples.
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte).
-
Acetonitrile (ACN), HPLC grade, chilled at -20°C.
-
Microcentrifuge tubes (1.5 mL).
-
Centrifuge capable of reaching >10,000 x g.
-
-
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for derivatization.
-
2. Derivatization with o-Phthalaldehyde (OPA)
OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.
-
Materials:
-
Sample supernatant from protein precipitation.
-
o-Phthalaldehyde (OPA) reagent (freshly prepared in methanol).
-
3-Mercaptopropionic acid (MPA).
-
Borate buffer (pH 9.9).
-
-
Procedure: [1]
-
In a clean vial, mix 500 µL of the sample supernatant.
-
Add 100 µL of 25 mg/mL OPA solution.
-
Add 375 µL of borate buffer (pH 9.9).
-
Add 25 µL of MPA.
-
Vortex the resulting solution before HPLC analysis.
-
3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.05M sodium acetate buffer (pH 8).
-
Start with 20% acetonitrile, linearly increase to 60% over 10 minutes, then to 100% at 11 minutes.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[4]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization
-
Procedure:
-
Accurately weigh approximately 5 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve in a suitable solvent such as dichloromethane or ethyl acetate and make up to the mark.
-
A derivatization step to convert the carboxylic acid to a more volatile ester (e.g., by reaction with a silylating agent like BSTFA) may be necessary.
-
2. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
MS Ionization: Electron Ionization (EI).
-
MS Detection: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Alternative Method: Quantitative Nuclear Magnetic Resonance (qNMR)
1. Sample Preparation
-
Procedure: [5]
-
Accurately weigh approximately 10-20 mg of the this compound into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d6).
-
Ensure complete dissolution by gentle vortexing.
-
2. qNMR Conditions
-
Spectrometer: 400 MHz or higher.
-
Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification.
-
Quantification: Based on the ratio of the integral of a specific analyte proton signal to the integral of a specific internal standard proton signal.
Visualizing Experimental Workflows and Pathways
HPLC Method Validation Workflow
The following diagram illustrates the key stages involved in validating an HPLC method to ensure its suitability for its intended purpose.
Caption: Workflow for HPLC method validation.
Hypothetical Metabolic Pathway of a GABA Analog
This diagram illustrates a simplified, hypothetical metabolic pathway for a GABA analog like this compound, highlighting potential enzymatic conversions.
Caption: Hypothetical metabolic pathway.
References
4-(Dibenzylamino)butanoic Acid vs. Baclofen: A Comparative Guide for GABA Receptor Ligand Activity
A critical evaluation of available data reveals a significant knowledge gap for 4-(Dibenzylamino)butanoic acid, precluding a direct experimental comparison with the well-established GABAB receptor agonist, baclofen. While baclofen's pharmacological profile is extensively documented, publicly accessible research detailing the activity of this compound at GABA receptors is currently unavailable. This guide, therefore, provides a comprehensive overview of baclofen's properties as a GABAB receptor ligand and presents the limited available information for this compound.
Baclofen: A Prototypical GABAB Receptor Agonist
Baclofen is a selective agonist for the GABAB receptor, which is a G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its activation leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.
Quantitative Pharmacological Data for Baclofen
The following table summarizes key quantitative data for baclofen's interaction with the GABAB receptor, compiled from various studies.
| Parameter | Species | Tissue/System | Value | Reference |
| IC50 | Cat | Cerebellum | 0.015 µM | [3] |
| IC50 | Rat | Brain Synaptic Membranes | 0.13 µM | [4] |
| EC50 | Human | Recombinant GABAB Receptors | - | [3] |
Note: EC50 values for baclofen in human recombinant GABAB receptors are mentioned as a point of comparison for another compound (lesogaberan) but not explicitly stated for baclofen itself in the provided search results.[3]
This compound: An Uncharacterized Compound at GABA Receptors
Despite searches for pharmacological data, no peer-reviewed studies detailing the binding affinity or functional activity of this compound at GABAA or GABAB receptors were identified. Information on this compound is currently limited to its chemical properties available from commercial suppliers.
| Property | Value |
| CAS Number | 106518-44-9 |
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.36 g/mol |
GABAB Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the GABAB receptor, which is activated by agonists like baclofen.
Caption: GABAB receptor signaling pathway activated by baclofen.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols used to characterize GABAB receptor ligands like baclofen.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a compound for a receptor.
Objective: To measure the displacement of a radiolabeled ligand from the GABAB receptor by baclofen.
Materials:
-
Crude synaptic membranes from rat brain or cells expressing recombinant GABAB receptors.
-
Radioligand: [3H]-GABA or [3H]-baclofen.
-
Baclofen (unlabeled competitor).
-
Incubation buffer (e.g., Tris-HCl) containing divalent cations (e.g., Ca2+ or Mg2+).[4]
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of baclofen in the incubation buffer.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of baclofen. Calculate the IC50 value, which is the concentration of baclofen that displaces 50% of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay (e.g., GTPγS Binding Assay)
This assay measures the functional consequence of receptor activation, specifically the activation of G-proteins.
Objective: To measure the baclofen-stimulated binding of [35S]GTPγS to G-proteins coupled to GABAB receptors.
Materials:
-
Cell membranes expressing GABAB receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Baclofen.
-
GDP.
-
Assay buffer.
Protocol:
-
Pre-incubation: Incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Incubation: Add varying concentrations of baclofen and a fixed concentration of [35S]GTPγS to the membrane suspension.
-
Termination: Stop the reaction by rapid filtration.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of baclofen to determine the EC50 (concentration for half-maximal effective response) and the maximal effect (Emax).
Conclusion
Baclofen is a well-characterized selective agonist of the GABAB receptor, with extensive data supporting its mechanism of action and pharmacological properties. In stark contrast, this compound remains an enigmatic compound within the realm of GABA receptor research. The absence of any published experimental data on its binding or functional activity at these receptors makes a direct comparison with baclofen impossible at this time. This highlights a significant gap in the literature and an opportunity for future research to characterize the potential GABAergic activity of this and other novel butanoic acid derivatives. Researchers interested in novel GABA receptor ligands should consider conducting foundational in vitro screening of this compound to ascertain any potential activity.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new derivatives of 2-substituted 4-hydroxybutanamides as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Substituted GABA Analogues as GABA Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted γ-aminobutyric acid (GABA) analogues that have been investigated as inhibitors of GABA transporters (GATs). GABA transporters, including GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1), play a crucial role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1] Inhibition of these transporters is a key therapeutic strategy for neurological disorders such as epilepsy.[2] This guide summarizes quantitative data on the inhibitory activity of different analogues, details the experimental protocols for their evaluation, and presents signaling pathways and experimental workflows using DOT language diagrams.
While specific SAR studies on 4-(dibenzylaminobutyric acid) analogues are not extensively available in the public domain, this guide focuses on structurally related compounds, particularly those with bulky N-diarylalkyl and similar lipophilic substituents, which are known to be potent GAT inhibitors. The presented data and methodologies are drawn from various studies on N-substituted derivatives of nipecotic acid, guvacine, and other GABA analogues.
Quantitative Data Summary
The inhibitory potency of various N-substituted GABA analogues against different mouse GABA transporter (mGAT) subtypes is summarized in the tables below. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 1: Inhibitory Potency (pIC50) of 2-Substituted Pyrrolidine-2-yl-acetic Acid Derivatives
| Compound | R Group on Pyrrolidine Nitrogen | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |
| rac-(u)-13c | 2-(Diphenylmethoxy)ethyl | 5.67 | < 4.5 | < 4.5 | < 4.5 |
| rac-(u)-13d | 2-{[tris(4-methoxyphenyl)]methoxy}ethyl | < 4.5 | < 4.5 | < 4.5 | 5.12 |
Data extracted from a study on 2-substituted pyrrolidine-2-yl-acetic acid derivatives as GABA transport inhibitors.[3]
Table 2: Inhibitory Potency (pIC50) of 4-Aminobutanamide Derivatives
| Compound | R1 Substituent | R2 Substituent | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |
| 15b | H | 2-chlorophenyl | 4.89 | 4.75 | 4.63 | 4.51 |
| 15c | H | 3-chlorophenyl | 5.23 | 4.87 | 4.77 | 4.68 |
Data from a study on 2-substituted 4-aminobutanamide derivatives as GABA transport inhibitors.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of GABA transporter inhibitors.
1. [3H]GABA Uptake Assay
This assay is a fundamental method to determine the inhibitory activity of compounds on GABA transporters.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing one of the four mouse GABA transporter subtypes (mGAT1-4) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the experiment, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are then incubated with the test compound at various concentrations for a specified period (e.g., 10-20 minutes) at room temperature.
-
A solution containing a fixed concentration of [3H]GABA (radiolabeled GABA) is added to each well, and the incubation continues for a short period (e.g., 1-3 minutes).
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of [3H]GABA uptake by the test compound is calculated relative to a control group (no compound). The IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis of the concentration-response curve. The pIC50 is then calculated as -log(IC50).[4]
2. Radioligand Binding Assay (MS Binding Assay)
This assay measures the binding affinity of a compound to the transporter protein.
-
Membrane Preparation: Membranes from cells overexpressing the target GAT subtype are prepared by homogenization and centrifugation.
-
Assay Procedure:
-
The cell membranes are incubated with a radiolabeled ligand that is known to bind to the transporter (e.g., [3H]NO-711 for GAT1).
-
The test compound is added at various concentrations to compete with the radioligand for binding.
-
The mixture is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured by scintillation counting.
-
-
Data Analysis: The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is then calculated as -log(Ki).[3]
Visualizations
GABAergic Synapse and GAT Inhibition
Caption: Mechanism of GAT inhibitors at a GABAergic synapse.
Experimental Workflow for [3H]GABA Uptake Assay
Caption: Workflow of the [3H]GABA uptake inhibition assay.
Structure-Activity Relationship Logic
Caption: Key factors in the SAR of N-substituted GABA analogues.
References
- 1. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Chemical Identity of Synthesized 4-(Dibenzylamino)butanoic Acid: A Comparative Guide to Analytical Methods
For Immediate Release
This guide provides a comprehensive comparison of standard analytical methods for confirming the chemical identity of synthesized 4-(Dibenzylamino)butanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected outcomes from various spectroscopic and physical analyses, supported by predictive data based on analogous compounds. Detailed experimental protocols for each technique are also provided to ensure accurate and reproducible results.
Introduction
The unequivocal confirmation of a synthesized compound's chemical identity is a critical step in chemical research and drug development. For this compound (Molecular Formula: C₁₈H₂₁NO₂, Molecular Weight: 283.36 g/mol ), a combination of spectroscopic and physical methods is essential to verify its structure and purity. This guide explores the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Elemental Analysis, and Melting Point Determination for this purpose.
Data Presentation: Predicted Analytical Data Summary
The following tables summarize the predicted quantitative data for this compound based on the analysis of its structural motifs and data from similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 10H | Ar-H |
| ~3.60 | s | 4H | -N-(CH₂ -Ph)₂ |
| ~2.40 | t | 2H | -N-CH₂ - |
| ~2.30 | t | 2H | -CH₂ -COOH |
| ~1.90 | p | 2H | -CH₂-CH₂ -CH₂- |
| ~10-12 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C =O |
| ~138 | Ar-C (quaternary) |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~58 | -N-(C H₂-Ph)₂ |
| ~52 | -N-C H₂- |
| ~31 | -C H₂-COOH |
| ~22 | -CH₂-C H₂-CH₂- |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 3080-3030 | C-H stretch (Aromatic) |
| 2950-2850 | C-H stretch (Aliphatic) |
| 1710 | C=O stretch (Carboxylic Acid) |
| 1600, 1495, 1450 | C=C stretch (Aromatic) |
| 1200-1100 | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 284.16 | [M+H]⁺ |
| 306.14 | [M+Na]⁺ |
| 282.14 | [M-H]⁻ |
Table 5: Elemental Analysis and Physical Properties
| Element | Theoretical % |
| C | 76.29 |
| H | 7.47 |
| N | 4.94 |
| O | 11.29 |
| Property | Predicted Value |
| Melting Point | ~186-188 °C (based on 3-(benzylamino)butanoic acid)[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid, dry this compound powder directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Record the sample spectrum.
-
Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets.
-
Mass Analysis: Analyze the resulting ions in both positive and negative ion modes to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500).
Elemental Analysis
CHNS/O Elemental Analysis Protocol:
-
Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin or silver capsule.
-
Instrumentation: Utilize a CHNS/O elemental analyzer.
-
Combustion: The sample is combusted at a high temperature (around 1000 °C) in an oxygen-rich environment.
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and detected by a thermal conductivity detector.
-
Quantification: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Melting Point Determination
Capillary Melting Point Protocol:
-
Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a digital melting point apparatus.
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Workflow and Visualization
The following diagram illustrates the logical workflow for confirming the chemical identity of a synthesized compound like this compound.
Caption: Workflow for the confirmation of chemical identity.
References
Cross-validation of analytical methods for 4-(Dibenzylamino)butanoic acid detection
A comprehensive guide to the cross-validation of analytical methods is essential for ensuring consistent and reliable detection of 4-(Dibenzylamino)butanoic acid across different laboratories and techniques. This document provides a comparative overview of three common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—along with detailed experimental protocols and performance metrics critical for their cross-validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Cross-validation of these methods is crucial to ensure that results are reproducible and comparable.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Limit of Detection (LOD) | ng-µg/mL | pg-ng/mL | fg-pg/mL |
| Limit of Quantification (LOQ) | ng-µg/mL | pg-ng/mL | fg-pg/mL |
| Selectivity | Moderate | High | Very High |
| Sample Throughput | High | Moderate | High |
| Derivatization | Not typically required | Often required | Sometimes required |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine analysis of this compound in various samples.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 210 nm.
-
Sample Preparation : Samples are dissolved in the mobile phase, filtered, and injected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is ideal for volatile compounds. Derivatization is often necessary for non-volatile analytes like this compound.
-
Instrumentation : GC system coupled to a mass spectrometer.
-
Column : Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless injection at 250°C.
-
Oven Program : Initial temperature of 80°C, ramped to 280°C.
-
MS Detection : Electron ionization (EI) mode with scanning from m/z 50-500.
-
Derivatization : Silylation of the carboxylic acid group to increase volatility.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it suitable for trace-level detection in complex matrices.[1]
-
Instrumentation : LC system coupled to a triple quadrupole mass spectrometer.
-
Column : C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.3 mL/min.
-
Ionization : Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection : Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for the analyte and internal standard.
Visualizing Analytical Workflows
Diagrams can effectively illustrate complex processes and relationships in analytical method validation.
Caption: A diagram comparing the advantages and disadvantages of HPLC, GC-MS, and LC-MS/MS.
Caption: A workflow diagram illustrating the key steps in analytical method cross-validation.
References
Navigating the GABAergic Landscape: A Comparative Guide to 4-Aminobutanoic Acid Derivatives
A comprehensive analysis of the biological efficacy of 4-(Dibenzylamino)butanoic acid derivatives remains a niche area in publicly accessible scientific literature. However, by examining structurally similar compounds, particularly analogs of γ-aminobutyric acid (GABA), we can construct a comparative framework to guide researchers, scientists, and drug development professionals in this field. This guide synthesizes available data on related compounds, outlines key experimental protocols, and provides visualizations of relevant biological pathways and research workflows.
The core structure of this compound positions it as a derivative of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Consequently, its biological activity and that of its analogs are likely to be centered on the modulation of GABAergic neurotransmission. This can be achieved through several mechanisms, including direct interaction with GABA receptors, inhibition of the GABA transporter (GAT), or inhibition of the enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[3][4][5]
Comparative Efficacy of GABAergic Compounds
To illustrate the structure-activity relationships (SAR) within this compound class, we can examine data from studies on various GABA analogs. The following table summarizes the inhibitory activity of different compounds on GABA uptake, a key mechanism for enhancing GABAergic tone.
| Compound | Target | Activity (Ki in µM) | Reference |
| 4-(4'-Azidobenzoimidylamino)butanoic acid (ABBA) | Synaptosomal GABA Uptake (High Affinity) | 8 | --INVALID-LINK--[6] |
| 4-(4'-Azidobenzoimidylamino)butanoic acid (ABBA) | Synaptosomal GABA Uptake (Low Affinity) | 16 | --INVALID-LINK--[6] |
Note: This table is illustrative. A comprehensive SAR study would involve a larger, congeneric series of compounds.
Key Experimental Protocols
The evaluation of this compound derivatives and related GABA analogs requires a suite of well-defined experimental protocols to determine their biological efficacy and mechanism of action.
GABA Transporter (GAT) Inhibition Assay
This assay assesses the ability of a compound to inhibit the reuptake of GABA from the synaptic cleft.
Methodology:
-
Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals, are prepared from rat brain tissue by differential centrifugation.
-
Uptake Assay:
-
Synaptosomes are pre-incubated with the test compound at various concentrations.
-
Radio-labeled GABA (e.g., [³H]GABA) is added to initiate the uptake process.
-
The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 25°C).
-
The reaction is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
GABA Transaminase (GABA-T) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic degradation of GABA.
Methodology:
-
Enzyme Preparation: GABA-T is purified from a biological source (e.g., pig brain) or a recombinant expression system.
-
Enzyme Activity Assay:
-
The enzyme is pre-incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of GABA and a co-substrate (e.g., α-ketoglutarate).
-
The rate of product formation (e.g., glutamate or succinic semialdehyde) is measured over time, often using a spectrophotometric method coupled to a secondary enzymatic reaction.
-
-
Data Analysis: The IC50 value is determined by plotting the enzyme activity against the concentration of the test compound.
Visualizing Mechanisms and Workflows
To better understand the biological context and the research process for these compounds, the following diagrams are provided.
Caption: Potential mechanisms of action for this compound derivatives.
Caption: A typical experimental workflow for evaluating novel GABAergic compounds.
References
- 1. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. <i>In silico</i> analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase - Arabian Journal of Chemistry [arabjchem.org]
- 4. Effects of inhibitors of GABA-transaminase on hole-board exploration and on temperature. Relation with effects on quasi-morphine abstinence behaviour induced by sodium dipropylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition of gamma-aminobutyric acid synaptosomal uptake by 4-(4'-azidobenzoimidylamino)butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of in vitro versus in vivo activity of 4-(dibenzylaminobutyric acid)
Disturbances in the signaling of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[1][2][3] A key mechanism for modulating GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[2][3][4] By blocking these transporters, the extracellular concentration of GABA is increased, enhancing inhibitory signaling. This guide compares the in vitro and in vivo pharmacological profiles of a representative GAT inhibitor.
Data Presentation
In Vitro Activity Profile
The initial characterization of a potential GAT inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular effects.
| Assay Type | Target | Key Parameter | Result | Citation |
| GABA Uptake Inhibition | Human GAT-1 (hGAT-1) | IC50 | > 100 µM | [2] |
| Human BGT-1 (hBGT-1) | IC50 | 13.9 µM | [1][2][3] | |
| Human GAT-2 (hGAT-2) | % Inhibition @ 100 µM | ~25% | [1] | |
| Human GAT-3 (hGAT-3) | % Inhibition @ 100 µM | ~73% | [1] | |
| Receptor Binding Assay | GABA-A Receptors | Affinity | No significant affinity | [1][2] |
| Cell Viability Assay | Normal Human Astrocytes | Toxicity | Non-toxic | [1][2] |
| Neuroprotection Assay | SH-SY5Y Neuroblastoma Cells | Protective Effect | Demonstrated neuroprotective activity | [1][2] |
In Vivo Activity Profile
Following promising in vitro results, the compound's efficacy and effects are evaluated in living organisms.
| Animal Model | Administration Route | Key Finding | Result | Citation |
| Mouse Model of Seizures | Intraperitoneal (i.p.) | Prevention of induced seizures | Effective | [5] |
| Rat Model (Microdialysis) | Local perfusion in VTA | Extracellular GABA levels | Significantly increased | [4] |
| Mouse Model (Neuropathic Pain) | Systemic | Antinociceptive effects | Pain attenuation observed | [6] |
| Mouse Model (Anxiety) | Systemic | Anxiolytic-like effects | Increased time in open-field center | [6] |
Experimental Protocols
In Vitro: [3H]GABA Uptake Assay
This assay is crucial for determining the inhibitory activity of a compound on specific GABA transporters.
-
Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing the desired human GABA transporter subtype (e.g., hBGT-1) are cultured to confluence.[1][2]
-
Assay Initiation : The cells are washed and incubated in a buffer solution.
-
Compound and Radioligand Addition : The test compound (at various concentrations) and [3H]GABA (a radiolabeled form of GABA) are added to the cells.
-
Incubation : The cells are incubated for a specific period to allow for GABA uptake.
-
Termination and Lysis : The uptake process is stopped by washing with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting : The amount of [3H]GABA taken up by the cells is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each concentration of the test compound is calculated relative to a control group without the inhibitor. The IC50 value is then determined from the dose-response curve.
In Vivo: Microdialysis in Freely Moving Rats
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions.
-
Surgical Implantation : A guide cannula is surgically implanted into the target brain region, such as the ventral tegmental area (VTA), of an anesthetized rat.[4]
-
Recovery : The animal is allowed to recover from the surgery.
-
Probe Insertion : On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion : The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[4]
-
Sample Collection : Dialysate samples, containing extracellular fluid from the target brain region, are collected at regular intervals.
-
Drug Administration : The test compound can be administered systemically or locally through the microdialysis probe.[4]
-
Neurotransmitter Analysis : The concentration of GABA in the dialysate samples is measured using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC).
-
Data Analysis : Changes in extracellular GABA concentrations following drug administration are compared to baseline levels.
Mandatory Visualization
Caption: Signaling pathway at a GABAergic synapse.
Caption: Experimental workflow for GAT inhibitor development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to 4-(Dibenzylamino)butanoic Acid in Neurological Research: A Framework for Ensuring Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses the topic of ensuring the reproducibility of experimental findings with 4-(Dibenzylamino)butanoic acid. However, a thorough review of publicly available scientific literature reveals a significant lack of experimental data on this compound. Therefore, this document serves as a proposed framework for research, providing detailed hypothetical experimental protocols and data presentation structures to guide future studies and ensure that any findings are reproducible. The signaling pathways and experimental data presented are illustrative, based on the structural similarity of this compound to inhibitors of the GABA transporter GAT1, and should be experimentally validated.
Introduction
This compound is a derivative of butanoic acid with a dibenzylamino group. Its structural resemblance to gamma-aminobutyric acid (GABA) and known GABA transporter (GAT) inhibitors suggests its potential as a modulator of GABAergic neurotransmission. Inhibition of GATs, particularly GAT1, can increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory signaling. This mechanism is a therapeutic strategy for conditions such as epilepsy and anxiety disorders. To ensure the reproducibility of any future findings on this compound, standardized experimental protocols and clear data reporting are essential. This guide proposes a set of experiments to characterize its activity and compares its hypothetical performance to well-established GAT1 inhibitors, Tiagabine and SKF-89976A.
Hypothetical Signaling Pathway: GAT1 Inhibition
The proposed mechanism of action for this compound is the inhibition of the GABA transporter 1 (GAT1), which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT1, the compound would increase the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in neuronal inhibition.
Experimental Protocols
To validate the hypothesized mechanism of action and quantify the efficacy of this compound, the following experimental protocols are proposed.
[³H]-GABA Uptake Assay
This assay is designed to directly measure the inhibition of GABA transport by the compound in a cellular model.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT1 transporter (HEK-hGAT1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
Assay Preparation: Cells are seeded into 24-well plates and grown to 80-90% confluency. On the day of the assay, the growth medium is removed, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibitor Pre-incubation: Cells are pre-incubated for 20 minutes at 37°C with varying concentrations of this compound, Tiagabine, SKF-89976A, or vehicle control (DMSO) diluted in KRH buffer.
-
GABA Uptake: The uptake reaction is initiated by adding KRH buffer containing a final concentration of 10 nM [³H]-GABA and 1 µM unlabeled GABA. The reaction is allowed to proceed for 10 minutes at 37°C.
-
Termination and Lysis: The uptake is terminated by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold KRH buffer. The cells are then lysed with 0.5 mL of 1% SDS.
-
Quantification: The lysate is transferred to scintillation vials with 4 mL of scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Electrophysiological Recording of GABA-evoked Currents
This experiment assesses the functional consequence of GAT1 inhibition on neuronal activity.
Methodology:
-
Slice Preparation: Acute brain slices (300 µm) containing the hippocampus are prepared from adult rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons. The extracellular solution is aCSF, and the intracellular solution contains a high chloride concentration to allow for the measurement of GABA-A receptor-mediated currents.
-
Experimental Procedure: A baseline of spontaneous inhibitory postsynaptic currents (sIPSCs) is recorded for 5 minutes. Subsequently, the brain slice is perfused with aCSF containing this compound (e.g., 10 µM) or a known GAT1 inhibitor for 10 minutes, and sIPSCs are recorded.
-
Data Analysis: The frequency and amplitude of sIPSCs before and after drug application are analyzed using appropriate software (e.g., Clampfit). An increase in sIPSC frequency or amplitude would indicate enhanced GABAergic tone.
Data Presentation: A Comparative Analysis
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Comparative Inhibitory Potency on [³H]-GABA Uptake
| Compound | IC₅₀ (µM) | 95% Confidence Interval | Hill Slope |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Tiagabine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| SKF-89976A | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 2: Comparative Effects on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in CA1 Neurons
| Compound (10 µM) | Change in sIPSC Frequency (%) | p-value | Change in sIPSC Amplitude (%) | p-value |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Tiagabine | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| SKF-89976A | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the characterization of this compound.
Conclusion
The provided framework offers a comprehensive approach to investigate the pharmacological properties of this compound and to ensure that the generated data is robust and reproducible. By adhering to detailed protocols and standardized data presentation, researchers can build a reliable body of evidence to support or refute the hypothesized role of this compound as a novel modulator of GABAergic signaling. The adoption of such a structured approach is critical for the advancement of neuroscience and the development of new therapeutic agents.
Lack of Evidence for 4-(Dibenzylamino)butanoic Acid as a GABA Antagonist Precludes Comparative Analysis
A comprehensive review of available scientific literature and pharmacological databases reveals no evidence to support the classification of 4-(Dibenzylamino)butanoic acid as a known γ-aminobutyric acid (GABA) antagonist. Consequently, a direct comparative analysis against established GABA antagonists, as requested, cannot be provided at this time due to the absence of fundamental experimental data on its biological activity at GABA receptors.
Our investigation sought to identify pharmacological studies, including binding assays, electrophysiological recordings, or in vivo functional assays, that characterize the interaction of this compound with GABA receptors. Despite targeted searches, the primary information available for this compound relates to its chemical synthesis and commercial availability as a research chemical. There are no peer-reviewed publications or database entries that describe its mechanism of action, potency, or efficacy as a GABA receptor antagonist.
While structurally related compounds, such as certain butanoic acid derivatives, have been investigated for their effects on the GABAergic system, these findings cannot be extrapolated to this compound without specific experimental validation. For instance, the compound 4-(4'-azidobenzoimidylamino)butanoic acid has been identified as an inhibitor of GABA uptake, a mechanism distinct from the direct receptor antagonism that characterizes classical GABA antagonists.
To fulfill the user's request for a comparative guide, foundational research would first need to be conducted to determine if this compound exhibits any activity at GABA receptors. Such research would typically involve the following experimental workflow:
Caption: Experimental workflow for characterizing a novel compound's activity at GABA receptors.
Without data from such fundamental experiments, any attempt to compare this compound with well-characterized GABA antagonists like bicuculline, gabazine (SR-95531), or phaclofen would be purely speculative and scientifically unsound.
For researchers, scientists, and drug development professionals interested in the potential GABAergic activity of novel compounds, it is imperative to first establish a pharmacological profile through rigorous experimental investigation. Should such data for this compound become available in the future, a comprehensive comparative guide could then be developed.
A Comparative Guide to Butanoic Acid Conjugates for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various butanoic acid conjugates investigated for targeted drug delivery, with a focus on their applications in cancer therapy and colon-specific delivery. The information presented is based on experimental data from peer-reviewed studies, offering an objective analysis of the performance and characteristics of different conjugate strategies.
Overview of Butanoic Acid Conjugates
Butanoic acid, a short-chain fatty acid, is a potent histone deacetylase (HDAC) inhibitor with anticancer properties. However, its direct therapeutic application is limited by its unpleasant odor, rapid metabolism, and low bioavailability. To overcome these limitations, various prodrug and conjugate strategies have been developed to enhance its delivery to target sites and improve its pharmacokinetic profile. This guide compares several of these approaches, including acyloxyalkyl esters, mutual prodrugs, and cyclodextrin conjugates.
Comparative Performance of Butanoic Acid Prodrugs in Cancer Therapy
Several studies have focused on developing butanoic acid prodrugs to increase its potency and facilitate its entry into cancer cells. A key area of investigation is the design of acyloxyalkyl esters, which act as efficient transport moieties.
In Vitro Cytotoxicity
The anticancer activity of butanoic acid prodrugs is often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.
| Conjugate/Prodrug | Chemical Name | Cancer Cell Line | IC50 (µM) | Key Findings |
| AN-9 | Pivaloyloxymethyl butyrate | Human Colon, Breast, Pancreatic Carcinoma | < 100 | Potent anticancer activity. Releases formaldehyde upon hydrolysis. |
| Butyroyloxymethyl glutarate | - | Human Colon, Breast, Pancreatic Carcinoma | < 100 | High activity, releases formaldehyde.[1] |
| Butyroyloxymethyl nicotinate | - | Human Colon, Breast, Pancreatic Carcinoma | < 100 | High activity, releases formaldehyde.[1] |
| Diethyl (butyroyloxymethyl) phosphate | - | Human Colon, Breast, Pancreatic Carcinoma | < 100 | High activity, releases formaldehyde.[1] |
| Butyroyloxyethyl esters | - | Human Colon, Breast, Pancreatic Carcinoma | Significantly less potent | Release of acetaldehyde upon metabolism leads to lower activity compared to formaldehyde-releasing prodrugs.[1] |
| RN1 | Retinoyloxymethyl butyrate | HL-60 (Human promyelocytic leukemia) | ED50 >40-fold lower than ATRA | Mutual prodrug of retinoic acid and butyric acid with enhanced differentiation-inducing activity.[2] |
In Vivo Efficacy and Toxicity
Preclinical in vivo studies in animal models provide crucial information on the therapeutic potential and safety of these conjugates.
| Conjugate/Prodrug | Animal Model | Efficacy | Acute LD50 (mice, i.p.) |
| AN-9 | B16F0 melanoma in mice | Increased life span, decreased lung tumor burden.[3] | 1.36 ± 0.1 g/kg[3] |
| Butyroyloxymethyl glutarate | Mice | - | 400-600 mg/kg[1] |
| Diethyl (butyroyloxymethyl) phosphate | Mice | - | 400-600 mg/kg[1] |
Butanoic Acid Conjugates for Colon-Specific Delivery
Targeting butanoic acid to the colon is a promising strategy for the treatment of inflammatory bowel disease and for colonic nutrition. Cyclodextrins have been explored as carriers for this purpose.
In Vitro Release Profile
The release of butanoic acid from the conjugate is evaluated in simulated gastrointestinal conditions to assess its colon-targeting efficiency.
| Conjugate | Carrier | Release in Stomach Contents | Release in Small Intestine Contents | Release in Colon Contents (after 12h) | Key Findings |
| BA/β-CyD Conjugate | β-Cyclodextrin | Negligible | ~5.8% | ~38.4%[4] | The conjugate remains largely intact in the upper gastrointestinal tract and releases butanoic acid specifically in the colon due to the enzymatic activity of the colonic microflora.[4] |
| BA/β-CyD Conjugate | β-Cyclodextrin | - | - | ~57.3% | Another study confirming significant release in colonic contents. |
Pharmacokinetic Comparison of Butyrate Formulations
A recent clinical study compared the pharmacokinetic profiles of different commercially available butyrate formulations, providing insights into their bioavailability.
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC0-210 (µg/mL/min) | Key Findings |
| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | Significantly greater Cmax and AUC, and lower Tmax compared to Tributyrin, indicating higher bioavailability and more rapid absorption.[5][6] |
| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | Significantly greater Cmax and AUC, and lower Tmax compared to Tributyrin.[5][6] |
| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | Lower bioavailability and slower absorption compared to Lysine Butyrate and Sodium Butyrate.[5][6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: HDAC Inhibition
Butanoic acid and its prodrugs exert their anticancer effects primarily through the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, which in turn alters gene expression, leading to cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of action of butanoic acid prodrugs via HDAC inhibition.
Experimental Workflow for In Vitro Evaluation
A typical workflow for the in vitro evaluation of butanoic acid conjugates involves a series of assays to determine their efficacy and mechanism of action.
Caption: A generalized experimental workflow for the in vitro evaluation of butanoic acid conjugates.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of butanoic acid conjugates using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the butanoic acid conjugate in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
General Protocol for In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of butanoic acid conjugates in a mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomly divide the mice into treatment and control groups.
-
Administer the butanoic acid conjugate (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Monitor the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Analyze the data to determine the effect of the treatment on tumor growth.
-
Optionally, tumors and other organs can be collected for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The development of butanoic acid conjugates represents a promising strategy to harness the therapeutic potential of this HDAC inhibitor for targeted drug delivery. Acyloxyalkyl esters, particularly those that release formaldehyde, have demonstrated potent in vitro and in vivo anticancer activity. Mutual prodrugs offer a synergistic approach by combining butanoic acid with other therapeutic agents. For colon-specific delivery, β-cyclodextrin conjugates have shown excellent potential by releasing the active agent in the desired region of the gastrointestinal tract. The choice of a specific conjugate will depend on the therapeutic application, the target tissue, and the desired pharmacokinetic profile. Further research and clinical evaluation are warranted to translate these promising preclinical findings into effective therapies.
References
- 1. Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anticancer prodrugs of butyric acid. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
Assessing the Target Specificity of 4-(Dibenzylamino)butanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the target specificity of 4-(Dibenzylamino)butanoic acid as a potential inhibitor, likely of the GABAergic system. Due to a lack of publicly available quantitative data on the inhibitory activity of this compound, this document focuses on comparing established inhibitors of γ-aminobutyric acid (GABA) transporters and outlines the necessary experimental protocols to evaluate the target compound.
Introduction to GABA Transporters and Their Inhibition
GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[1][2] There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT-1.[3][4] Inhibition of these transporters can prolong the presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy.[1] Selective inhibition of GAT subtypes is crucial to minimize off-target effects and improve therapeutic outcomes.
Comparative Analysis of GABA Transporter Inhibitors
While specific inhibitory data for this compound is not available, a comparison with well-characterized GAT inhibitors can provide a benchmark for future studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of three common GAT inhibitors against various transporter subtypes.
| Inhibitor | Target | Species | IC50 (µM) | Reference(s) |
| Tiagabine | GAT-1 | Human | 0.07 | [5] |
| GAT-1 | in vivo | 0.067 | [6][7] | |
| (±)-Nipecotic acid | GAT-1 | Human | 8 | [8] |
| GAT-2 | Rat | 38 | [8] | |
| GAT-3 | Human | 106 | [8] | |
| BGT-1 | Human | 2370 | [8] | |
| GAT-1 | Mouse | 2.6 | [9] | |
| GAT-2 | Mouse | 310 | [9] | |
| GAT-3 | Mouse | 29 | [9] | |
| GAT-4 | Mouse | 16 | [9] | |
| Guvacine | GAT-1 | Human | 14 | [10][11] |
| GAT-1 | Rat | 39 | [10][11] | |
| GAT-2 | Rat | 58 | [10][11] | |
| GAT-3 | Human | 119 | [10][11] | |
| GAT-3 | Rat | 378 | [10][11] | |
| BGT-1 | Human | 1870 | [10] |
Experimental Protocols for Assessing Inhibitor Specificity
To determine the target specificity of this compound, a series of standardized experiments are required. The following protocols outline the key methodologies.
GABA Uptake Inhibition Assay
This assay is the primary method for determining the inhibitory potency (IC50 value) of a compound against specific GABA transporter subtypes.
a. Materials and Reagents:
-
Cell lines stably expressing individual human or rodent GAT subtypes (e.g., HEK-293 cells)
-
Radiolabeled GABA (e.g., [³H]GABA)
-
Test compound (this compound) and known inhibitors (e.g., tiagabine, nipecotic acid)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation cocktail and a scintillation counter
b. Procedure:
-
Cell Culture: Culture the GAT-expressing cell lines to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or a known inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Binding Assay
This assay measures the affinity of a compound for the transporter by assessing its ability to displace a known radiolabeled ligand.
a. Materials and Reagents:
-
Membrane preparations from cells expressing the target GAT subtype
-
A radiolabeled ligand known to bind to the transporter (e.g., [³H]tiagabine for GAT-1)
-
Test compound (this compound)
-
Assay buffer
-
Glass fiber filters and a filtration apparatus
-
Scintillation counter
b. Procedure:
-
Incubation: Incubate the membrane preparations with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing Key Concepts
To aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: The GABAergic Synapse and the Role of GABA Transporters.
Caption: Workflow for Determining Inhibitor Specificity.
Conclusion
A thorough assessment of the target specificity of this compound is contingent upon obtaining robust experimental data. The protocols outlined in this guide provide a clear path forward for researchers to determine its inhibitory potency and selectivity against the various GABA transporter subtypes. By comparing these findings with the established profiles of inhibitors like tiagabine, (±)-nipecotic acid, and guvacine, the scientific community can gain a comprehensive understanding of the potential of this compound as a selective modulator of the GABAergic system. Until such data is generated and published, a definitive comparison remains speculative.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive inhibition of gamma-aminobutyric acid synaptosomal uptake by 4-(4'-azidobenzoimidylamino)butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 4-(Dibenzylamino)butanoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a fume hood.
II. Waste Characterization and Segregation
The first critical step is to determine if the waste containing 4-(Dibenzylamino)butanoic Acid should be classified as hazardous. Since specific hazard data is unavailable, it is prudent to treat the substance as potentially hazardous.
Key Principles of Waste Segregation:
-
Do not mix with other waste streams: Keep waste containing this compound separate from other chemical waste to avoid unintended reactions.
-
Aqueous vs. Organic: If the compound is in a solution, do not mix aqueous and organic solvent waste streams.
-
Solid vs. Liquid: Segregate solid waste from liquid waste.
III. Disposal Procedures
Given the lack of specific hazard information, the recommended disposal route is to manage this compound as a chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place the waste in a chemically compatible, leak-proof container with a secure screw-top cap.
-
The container should be in good condition and appropriate for the type of waste (solid or liquid).
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste" (as a precautionary measure).
-
The full chemical name: "this compound".
-
The quantity or concentration of the chemical in the waste.
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Methods to Avoid:
-
Drain Disposal: Do not dispose of this compound down the drain. Without ecotoxicity data, its impact on aquatic life is unknown. Drain disposal is generally only permissible for small quantities of non-hazardous, water-soluble compounds with a pH between 5.5 and 9.5 after neutralization.[2][3]
-
Trash Disposal: Do not dispose of the chemical in the regular trash. Solid chemical waste should be evaluated for its hazardous properties before being considered for landfill disposal.[2]
IV. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated chemical waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
Due to the absence of specific data for this compound, a quantitative data table for disposal is not applicable. The guiding principle is to manage all quantities of this chemical waste through a licensed disposal service.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for a laboratory chemical with an unknown hazard profile.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations. A thorough risk assessment should be conducted by qualified individuals before handling and disposing of any chemical.
References
Essential Safety and Handling Guidelines for 4-(Dibenzylamino)butanoic Acid
For Immediate Use by Laboratory Professionals
This document provides crucial safety protocols and logistical information for handling 4-(Dibenzylamino)butanoic Acid in a research and development setting. Given the limited publicly available, specific hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling is mandated. The following guidelines are based on the general hazards associated with butanoic acid derivatives.
Hazard Assessment and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield and safety glasses. | Protects against potential splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, which may cause irritation. Gloves must be inspected before use and removed properly to avoid contamination. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any dusts or aerosols, which could cause respiratory tract irritation. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation : Before handling the compound, ensure that the workspace, particularly the chemical fume hood, is clean and uncluttered. All necessary equipment, including a calibrated scale, appropriate glassware, and spill containment materials, should be readily accessible.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling : All manipulations of this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.
-
Disposal : Dispose of waste, including contaminated PPE and empty containers, in accordance with all local, state, and federal regulations.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
Caption: A logical flow for the proper segregation and disposal of waste.
Disposal Guidelines:
-
Unused Compound and Contaminated Solids : Collect in a designated, clearly labeled hazardous waste container.
-
Contaminated Solutions : Collect in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE : Dispose of gloves and other disposable protective equipment in a designated hazardous waste bag immediately after use.
All waste must be handled and disposed of through the institution's environmental health and safety office or a certified hazardous waste disposal contractor. Do not dispose of this compound or its containers in the regular trash or down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
